Isovaline, 3-fluoro-, (R*,S*)- (9CI)
Description
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Properties
CAS No. |
122008-10-0 |
|---|---|
Molecular Formula |
C5H10FNO2 |
Molecular Weight |
135.138 |
IUPAC Name |
(2S,3R)-2-amino-3-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-3(6)5(2,7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-,5-/m1/s1 |
InChI Key |
QWJRVLSGBHODPU-NQXXGFSBSA-N |
SMILES |
CC(C(C)(C(=O)O)N)F |
Synonyms |
Isovaline, 3-fluoro-, (R*,S*)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
(R*,S*)-3-fluoroisovaline chemical structure and properties
An In-Depth Technical Guide to (R,S)-3-Fluoroisovaline: Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of (R,S)-3-fluoroisovaline, a non-proteinogenic, fluorinated α,α-disubstituted amino acid. The strategic incorporation of a fluorine atom and a second substituent at the α-carbon imparts unique conformational constraints and physicochemical properties, making it a molecule of significant interest in medicinal chemistry and drug development. This document details its specific stereochemical configuration, physicochemical and spectroscopic properties, a robust synthetic pathway, and its primary application as a positron emission tomography (PET) imaging agent for neoplasms. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specialized amino acid analog.
The rational design of therapeutic peptides and small molecules often requires moving beyond the canonical 20 proteinogenic amino acids. Strategic modifications to the amino acid scaffold can profoundly influence a molecule's biological activity, stability, and pharmacokinetic profile.
The Significance of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids, where the α-hydrogen is replaced by a second substituent, are powerful tools in peptidomimetics.[1][2] This substitution introduces significant steric hindrance that restricts the conformational freedom around the peptide backbone (φ and ψ dihedral angles).[2] This constraint can lock a peptide into a specific secondary structure, such as a β-turn or helix, which is often crucial for high-affinity binding to a biological target.[3] Furthermore, the quaternary α-carbon protects against enzymatic degradation by peptidases, thereby increasing the in-vivo half-life of peptide-based drugs.[1]
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom. The C-F bond is the strongest single bond in organic chemistry, and its inclusion can block sites of metabolic oxidation, enhancing a drug's metabolic stability and bioavailability.[4][5] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's binding affinity and solubility.[6] Despite its electronegativity, fluorine is relatively small (similar in size to a hydrogen atom), allowing it to act as a "super-hydrogen" that can modify electronic properties with minimal steric perturbation.[7]
Chemical Structure and Stereochemistry
Unpacking the Nomenclature: (R,S)-3-Fluoroisovaline
(R,S)-3-Fluoroisovaline, systematically named (2R,3S)-2-amino-3-fluoro-2-methylbutanoic acid, is a specific stereoisomer of 3-fluoroisovaline. The molecule contains two chiral centers, at the C2 (α-carbon) and C3 positions. This gives rise to two pairs of enantiomers (four total stereoisomers).
-
Diastereomers: The relative orientation of the substituents at C2 and C3 defines the diastereomers. When the highest priority groups (using Cahn-Ingold-Prelog rules) at each stereocenter are on the same side in a Fischer projection, it is the syn diastereomer. When they are on opposite sides, it is the anti diastereomer.
-
Nomenclature: The (R,S) notation specifies the racemic mixture of the syn diastereomer, meaning it is an equal 50:50 mixture of (2R, 3S)-3-fluoroisovaline and its mirror image, (2S, 3R)-3-fluoroisovaline.
The structure of the two enantiomers comprising the (R,S)-3-fluoroisovaline racemate is shown below.
Physicochemical and Spectroscopic Properties
The properties of (R,S)-3-fluoroisovaline are derived from its unique structure, combining the features of an amino acid with a fluorinated alkyl chain.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₅H₁₀FNO₂ | Calculated |
| Molecular Weight | 135.14 g/mol | Calculated |
| Appearance | White solid (typical for amino acids) | Inferred |
| pKa (α-COOH) | ~2-3 | Estimated by analogy |
| pKa (α-NH₃⁺) | ~9-10 | Estimated by analogy |
| LogP | Varies with pH | Estimated |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-fluoroisovaline. The following are characteristic spectral data, based on published syntheses of its enantiomers.[3]
-
¹H NMR: The proton spectrum is characterized by signals for the two methyl groups and the single proton at the C3 position. The Cα-methyl protons will appear as a singlet, while the C4-methyl protons will appear as a doublet due to coupling with the C3-proton. The C3-proton itself will appear as a doublet of quartets due to coupling to both the fluorine atom and the C4-methyl protons.
-
¹³C NMR: The carbon spectrum will show five distinct signals. The C-F bond results in a large one-bond coupling constant (¹JCF) for C3 and smaller two- and three-bond couplings for adjacent carbons (C2, C4), which is a diagnostic feature.
-
¹⁹F NMR: This is a highly sensitive and definitive technique. A single resonance is expected, which will be split by the adjacent protons (C3-H and C4-H₃), appearing as a doublet of quartets. The chemical shift is indicative of the local electronic environment.
Synthesis of (R,S)-3-Fluoroisovaline
The synthesis of 3-fluoroisovaline typically starts from α-methyl-serine. To produce the racemic syn diastereomer, (±)-syn-α-methyl-serine is used as the starting material. The key transformation is the conversion of the hydroxyl group into a fluorine atom, often via a cyclic intermediate to control stereochemistry and facilitate nucleophilic fluorination.[3][4]
Synthetic Workflow
The synthetic pathway involves protection of the amino and acid groups, formation of a cyclic sulfamidate from the hydroxyl and amino functionalities, nucleophilic fluorination which opens the ring, and final deprotection.
Detailed Experimental Protocol
The following protocol is adapted from established syntheses of the individual enantiomers.[3]
Step 1: N- and O-Protection of (±)-syn-α-Methyl-Serine
-
Suspend racemic syn-α-methyl-serine in a suitable solvent (e.g., a dioxane/water mixture).
-
Add a base such as sodium hydroxide, and cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to protect the amine, forming the N-Boc derivative.
-
Protect the carboxylic acid, for example, as a tert-butyl ester, to prevent side reactions.
Step 2: Formation of the Cyclic Sulfamidate
-
Dissolve the fully protected α-methyl-serine derivative in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This forms the key cyclic sulfamidate intermediate.
Step 3: Nucleophilic Fluorination
-
Dissolve the cyclic sulfamidate in a dry, polar aprotic solvent such as acetonitrile.
-
Add a fluoride source. For radiolabeling with ¹⁸F, [¹⁸F]KF complexed with a phase-transfer catalyst like Kryptofix 2.2.2 is used. For a cold synthesis, a source like tetrabutylammonium fluoride (TBAF) can be employed.
-
Heat the reaction mixture (e.g., 80-100 °C) in a sealed vessel until the reaction is complete. The fluoride ion attacks the carbon bearing the oxygen, opening the ring via an Sₙ2 mechanism, which inverts the stereocenter at C3 and installs the fluorine.
Step 4: Deprotection
-
Remove the solvent from the fluorinated intermediate.
-
Add a strong acid, such as 4-6 M hydrochloric acid (HCl).
-
Heat the mixture (e.g., 100-110 °C) for several hours to hydrolyze the Boc group, the ester, and the sulfamate, yielding the final amino acid hydrochloride salt.
-
Purify the final product, typically by ion-exchange chromatography or recrystallization.
Applications in Research and Drug Development
The primary and most well-documented application of 3-fluoroisovaline is as a tracer for positron emission tomography (PET), a powerful non-invasive imaging technique used in oncology and neuroscience.
PET Imaging of Tumors
Cancer cells exhibit altered metabolism, including an increased rate of amino acid uptake to support rapid proliferation.[4] The System A amino acid transporter is a sodium-dependent transporter that is overexpressed in many types of cancer cells, including brain tumors.[4]
(R,S)-3-[¹⁸F]Fluoroisovaline (also known as [¹⁸F]FAMP) was designed as a synthetic amino acid analog to be recognized and transported by the System A transporter.[3][4]
-
Mechanism of Uptake: Once injected, [¹⁸F]FAMP circulates and is preferentially taken up by cells with high System A transporter activity.
-
Metabolic Trapping: As a non-proteinogenic α,α-disubstituted amino acid, it is not incorporated into proteins and is poorly metabolized, causing it to be "trapped" inside the cancer cells.
-
Imaging: The trapped ¹⁸F isotope decays, emitting positrons that annihilate with electrons to produce two 511 keV gamma photons. These photons are detected by the PET scanner, creating an image that highlights areas of high tracer accumulation, corresponding to tumor tissue.
Studies have shown that [¹⁸F]FAMP provides high tumor-to-normal-brain contrast ratios, making it a promising agent for the detection and characterization of intracranial neoplasms.[4]
Conclusion and Future Outlook
(R,S)-3-Fluoroisovaline stands as a testament to the power of strategic chemical modification. By combining the conformational rigidity of an α,α-disubstituted amino acid with the unique electronic properties of fluorine, chemists have created a valuable molecular probe for biomedical imaging. The successful synthesis and application of its ¹⁸F-labeled variant in tumor imaging highlight its potential. Future research may explore the incorporation of this and related fluorinated amino acids into peptides to develop conformationally stable, metabolically robust therapeutics. Further investigation into the biological activity of each individual enantiomer could also uncover new therapeutic possibilities, expanding the utility of this versatile chemical scaffold.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Goodman, M. M., et al. (2002). Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid. Journal of Medicinal Chemistry, 45(11), 2345-2354. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Holton, W. G., et al. (2008). Synthesis, radiolabeling and biological evaluation of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[18F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Nuclear Medicine and Biology, 35(4), 401-411. [Link]
-
Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
-
Santoro, A., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1438. [Link]
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing α,α-disubstituted amino acids. Biochemistry, 29(28), 6747-6756. [Link]
-
Koksch, B., et al. (2002). The role of fluorinated amino acids in protein design and engineering. Topics in Current Chemistry, 224, 77-103. [Link]
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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- 4. Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. docta.ucm.es [docta.ucm.es]
Difference between isovaline and 3-fluoroisovaline
Executive Summary
This guide provides a rigorous technical comparison between Isovaline (a non-proteinogenic amino acid of extraterrestrial and synthetic origin) and its fluorinated analog, 3-Fluoroisovaline . While Isovaline has established itself as a peripherally restricted GABA-B agonist with significant analgesic potential, 3-Fluoroisovaline represents a rational "bioisostere" designed to modulate physicochemical properties—specifically pKa, metabolic stability, and transport kinetics.
This document details the structural divergences, synthetic pathways, and pharmacological implications of introducing a fluorine atom at the
Chemical & Physical Properties
The core differentiation lies in the substitution of a hydrogen atom at the C3 position with fluorine. This single atom substitution induces profound electronic effects due to fluorine's high electronegativity (3.98 Pauling scale).
Structural Comparison[1]
| Feature | Isovaline | 3-Fluoroisovaline |
| IUPAC Name | 2-amino-2-methylbutanoic acid | 2-amino-3-fluoro-2-methylbutanoic acid |
| Formula | C | C |
| Chirality | C | C |
| Electronic Effect | Inductive (+I) from alkyl groups | Strong Inductive (-I) withdrawal by Fluorine |
| Amine pKa | ~9.7 (Typical for | ~8.2 - 8.5 (Predicted decrease due to |
| Acid pKa | ~2.3 | ~1.8 (Increased acidity) |
| Lipophilicity | Moderate (Aliphatic side chain) | Altered (Fluorine adds "polar hydrophobicity") |
The "Fluorine Effect" on pKa and Conformation
The introduction of fluorine at the
-
Mechanism: Through-bond inductive electron withdrawal pulls electron density away from the nitrogen lone pair, stabilizing the non-protonated form.
-
Impact: At physiological pH (7.4), a larger fraction of 3-fluoroisovaline exists as the neutral species compared to isovaline. This can enhance passive membrane permeability, although amino acid transport is primarily carrier-mediated (LAT1).
-
Gauch Effect: The C–F and C–N bonds tend to adopt a gauche conformation to minimize
orbital interactions, locking the side chain into a specific spatial orientation that may alter receptor binding.
Visualization: Structural & Electronic Logic
Figure 1: The structural and functional consequences of converting Isovaline to 3-Fluoroisovaline.
Synthesis Methodologies
Synthesizing 3-fluoroisovaline is chemically challenging due to the steric hindrance of the quaternary
Protocol: Pd(II)-Catalyzed C(sp3)-H Fluorination
This is the modern, preferred method for installing fluorine onto sterically crowded amino acids, utilizing a directing group (DG) on the nitrogen.
Reagents:
-
Substrate: N-protected Isovaline ester (e.g., with a picolinamide directing group).
-
Catalyst: Pd(OAc)
. -
Fluorine Source: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor.[1]
-
Solvent: Toluene or PhCF
.
Step-by-Step Workflow:
-
Protection: React Isovaline methyl ester with picolinic acid (PA) to install the bidentate directing group.
-
Activation: Dissolve substrate in Toluene. Add 10 mol% Pd(OAc)
and 2.0 equiv NFSI. -
Reaction: Heat to 80-100°C for 12-24 hours. The Pd catalyst directs activation to the
-methyl group (C3). -
Deprotection: Hydrolyze the ester and remove the PA group using acidic hydrolysis (6M HCl, reflux) to yield free 3-fluoroisovaline.
Visualization: Synthetic Route
Figure 2: Palladium-catalyzed C-H activation route for synthesizing 3-fluoroisovaline.
Pharmacology & Mechanism of Action
Both compounds target the GABAergic system, but their transport and binding kinetics differ.
Mechanism: GABA-B Agonism
Isovaline is a selective, weak agonist of the GABA-B receptor (metabotropic, Gi/o-coupled).
-
Isovaline Action: Activates peripheral GABA-B receptors on nociceptive primary afferent neurons. It inhibits voltage-gated Ca
channels and opens GIRK (K ) channels, leading to hyperpolarization and analgesia. -
3-Fluoroisovaline Hypothesis: The fluorine atom mimics the size of hydrogen (Bioisostere) but changes the electron density.
-
Binding: If the binding pocket contains H-bond donors, fluorine can act as a weak acceptor.
-
Potency: The reduced pKa of the amine might weaken the ionic interaction with the receptor's carboxylate residue (e.g., Asp/Glu in the binding site), potentially reducing affinity compared to isovaline, unless the fluorine engages in a specific favorable interaction.
-
Transport: The LAT1 System
Isovaline does not cross the Blood-Brain Barrier (BBB) effectively, which is key to its lack of central sedation. It relies on the Large Neutral Amino Acid Transporter 1 (LAT1 / SLC7A5) for cellular uptake.[2]
-
LAT1 Requirement: Prefers substrates with hydrophobic side chains and free amino/carboxyl groups.
-
Fluorine Impact:
-
3-Fluoroisovaline retains the "large neutral" character but is more polar.
-
Prediction: It will likely remain a substrate for LAT1 but with altered affinity (
). The increased polarity might slightly reduce transport efficiency compared to the purely aliphatic isovaline, potentially enhancing its peripheral restriction.
-
Experimental Protocol: LAT1 Transport Assay
To validate if 3-fluoroisovaline is a LAT1 substrate:
-
Cell Line: Use HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).
-
Tracer:
H-L-Leucine (standard LAT1 substrate). -
Procedure:
-
Incubate cells in Na
-free choline-chloride buffer (LAT1 is Na -independent). -
Add
H-L-Leucine (1 M) alone (Control) or with increasing concentrations of Isovaline or 3-Fluoroisovaline (10 M - 1 mM). -
Incubate for 1-5 minutes (initial rate).
-
Lyse cells and measure radioactivity via scintillation counting.
-
-
Analysis: Plot % inhibition of Leucine uptake. If 3-fluoroisovaline inhibits uptake, it is a ligand. To confirm it is a substrate (transported), perform a trans-stimulation assay (pre-load cells with non-labeled 3-fluoroisovaline and measure efflux of intracellular tracer).
References
-
Isovaline Pharmacology
- Title: Isovaline does not activate GABA(B) receptor-coupled potassium currents in GABA(B)
- Source: PubMed / PLOS ONE (2015).
-
URL:[Link]
-
Synthesis of Fluorinated Amino Acids
-
Fluorine Effect in Medicinal Chemistry
-
LAT1 Transport Mechanism
- Patent Reference (Precursor)
Sources
- 1. WO2015000076A9 - Photochemical process for the fluorination of an organic compound having an unactivated sp3 c-h bond - Google Patents [patents.google.com]
- 2. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Frontiers | In silico Description of LAT1 Transport Mechanism at an Atomistic Level [frontiersin.org]
A Technical Guide to the Stereochemistry of 3-Fluoro-2-amino-2-methylbutanoic Acid: Synthesis, Separation, and Characterization
Introduction: The Critical Role of Stereoisomerism in Fluorinated Amino Acid Drug Development
In the landscape of modern medicinal chemistry, the incorporation of fluorine into bioactive molecules has become a cornerstone strategy for enhancing pharmacological properties.[1] Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this strategy is applied to the versatile scaffold of amino acids, a new dimension of complexity and opportunity arises: stereochemistry. Non-proteinogenic amino acids, such as 3-fluoro-2-amino-2-methylbutanoic acid, offer a rich playground for drug design. However, the presence of multiple chiral centers necessitates a rigorous understanding and control of their three-dimensional arrangement. Different stereoisomers of a drug candidate can exhibit vastly different efficacy, toxicity, and pharmacokinetic profiles.[2][3]
This in-depth technical guide provides a comprehensive overview of the stereochemistry of 3-fluoro-2-amino-2-methylbutanoic acid. We will delve into the stereochemical possibilities, propose a robust synthetic strategy to access the different stereoisomers, detail state-of-the-art analytical techniques for their separation and characterization, and discuss the imperative of evaluating the biological activity of each stereochemically pure compound. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of novel fluorinated amino acid-based therapeutics.
Stereochemical Analysis of 3-Fluoro-2-amino-2-methylbutanoic Acid
The structure of 3-fluoro-2-amino-2-methylbutanoic acid contains two chiral centers: the alpha-carbon (C2) and the beta-carbon (C3). The presence of these two stereocenters gives rise to a total of four possible stereoisomers (2^2 = 4). These stereoisomers exist as two pairs of enantiomers:
-
(2R, 3R)-3-fluoro-2-amino-2-methylbutanoic acid and (2S, 3S)-3-fluoro-2-amino-2-methylbutanoic acid (Enantiomeric Pair 1)
-
(2R, 3S)-3-fluoro-2-amino-2-methylbutanoic acid and (2S, 3R)-3-fluoro-2-amino-2-methylbutanoic acid (Enantiomeric Pair 2)
The relationship between a stereoisomer from Pair 1 and a stereoisomer from Pair 2 is diastereomeric. For instance, (2R, 3R) and (2R, 3S) are diastereomers. This distinction is crucial as diastereomers possess different physical and chemical properties, which can be exploited for their separation.
Diagram: Stereoisomers of 3-Fluoro-2-amino-2-methylbutanoic Acid
Caption: The four stereoisomers of 3-fluoro-2-amino-2-methylbutanoic acid and their relationships.
Proposed Stereoselective Synthetic Strategy
A robust synthetic approach to access all four stereoisomers of 3-fluoro-2-amino-2-methylbutanoic acid would ideally involve a diastereoselective fluorination of a chiral precursor, followed by separation of the diastereomers and subsequent enantiomeric resolution or the use of enantiomerically pure starting materials. Below is a proposed synthetic workflow.
Diagram: Proposed Synthetic Workflow
Caption: A proposed workflow for the stereoselective synthesis of the target molecule.
Step-by-Step Synthetic Protocol
This protocol outlines a plausible route starting from a commercially available chiral precursor.
Step 1: Protection of the Starting Material
The commercially available enantiomerically pure (R)- or (S)-2-amino-2-methyl-3-hydroxybutanoic acid is the ideal starting point. The amino and carboxylic acid functionalities need to be protected to prevent side reactions in the subsequent fluorination step.
-
Amino Group Protection: React the starting material with di-tert-butyl dicarbonate (Boc)2O in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM) or a mixture of dioxane and water to yield the N-Boc protected amino acid.
-
Carboxylic Acid Protection: The carboxylic acid can be protected as a methyl or benzyl ester by reacting the N-Boc protected intermediate with methanol or benzyl bromide in the presence of a suitable catalyst (e.g., DCC/DMAP or Cs2CO3).
Step 2: Diastereoselective Fluorination
The key step is the stereoselective fluorination of the hydroxyl group. The choice of fluorinating agent can influence the diastereoselectivity of the reaction.
-
Fluorination Reaction: Dissolve the protected starting material in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction mechanism for these reagents typically proceeds through an SN2 pathway, leading to an inversion of configuration at the C3 center.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
This reaction will likely produce a mixture of two diastereomers. For example, starting with the (2R, 3S)-hydroxy precursor would ideally yield a mixture of (2R, 3R)- and (2R, 3S)-fluoro diastereomers, with the ratio depending on the degree of stereocontrol in the fluorination step.
Step 3: Separation of Diastereomers
The resulting diastereomers can be separated using standard chromatographic techniques due to their different physical properties.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The two diastereomers should have different retention factors (Rf), allowing for their separation.
-
Preparative HPLC: For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.
Step 4: Deprotection
The protecting groups are removed to yield the final enantiomerically pure amino acids.
-
Boc and Ester Removal: The Boc and methyl/benzyl ester protecting groups can be removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or by hydrogenation in the case of a benzyl ester.
-
Purification: The final product can be purified by recrystallization or ion-exchange chromatography.
By starting with both (R)- and (S)-2-amino-2-methyl-3-hydroxybutanoic acid and performing this synthetic sequence, all four stereoisomers can be obtained.
Analytical Characterization and Separation
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and analyzing the enantiomers of amino acids.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Utilize a chiral stationary phase (CSP) known for resolving amino acids. Examples include macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™ V or T) or crown ether-based columns.[4]
-
Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase for polar ionic mode on a CHIROBIOTIC™ column would be a mixture of methanol, acetic acid, and triethylamine. For reversed-phase conditions, a buffered aqueous-organic mobile phase is used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino acids. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
-
Analysis: Inject a standard containing a mixture of the synthesized stereoisomers to determine their retention times. The enantiomeric pairs will have distinct retention times from the diastereomeric pairs. The separation of enantiomers relies on the formation of transient diastereomeric complexes with the chiral stationary phase.
Table 1: Hypothetical Chiral HPLC Data
| Stereoisomer | Retention Time (min) |
| (2R, 3R) | 10.2 |
| (2S, 3S) | 12.5 |
| (2R, 3S) | 14.8 |
| (2S, 3R) | 16.3 |
Note: These are hypothetical values to illustrate the expected separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized stereoisomers. ¹H, ¹³C, and ¹⁹F NMR will provide crucial information.
-
¹H NMR: The chemical shifts and coupling constants of the protons, particularly the methine proton at C3 and the methyl protons, will be sensitive to the stereochemistry. Diastereomers will exhibit distinct ¹H NMR spectra.
-
¹³C NMR: The chemical shifts of the carbon atoms, especially C2, C3, and the methyl carbon, will differ between diastereomers.
-
¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment.[1] Each stereoisomer is expected to show a distinct ¹⁹F resonance. The coupling constants between fluorine and adjacent protons (³JHF) will be particularly informative for confirming the relative stereochemistry (syn or anti).
Biological Significance and Stereochemical Considerations
The spatial arrangement of functional groups in a molecule is paramount for its interaction with chiral biological targets such as enzymes and receptors. It is highly probable that the four stereoisomers of 3-fluoro-2-amino-2-methylbutanoic acid will exhibit different biological activities.
For instance, studies on the closely related radiolabeled analog, (R)- and (S)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP), have shown that the stereochemistry at the alpha-carbon significantly influences its uptake in tumor cells.[5] This highlights the stereoselectivity of the amino acid transporters responsible for its cellular uptake. It is therefore imperative to evaluate each stereoisomer of 3-fluoro-2-amino-2-methylbutanoic acid independently for:
-
Pharmacological Activity: Assess the desired biological effect (e.g., enzyme inhibition, receptor binding) for each isomer.
-
Toxicity: Determine the cytotoxic profile of each isomer. It is not uncommon for one enantiomer to be therapeutic while the other is toxic.[2]
-
Pharmacokinetics: Analyze the absorption, distribution, metabolism, and excretion (ADME) properties of each isomer, as these can also be stereoselective.
Conclusion
The stereochemistry of 3-fluoro-2-amino-2-methylbutanoic acid presents both a challenge and an opportunity in drug discovery. A thorough understanding of its four stereoisomers is not merely an academic exercise but a critical prerequisite for its development as a potential therapeutic agent. The proposed synthetic strategy, leveraging diastereoselective fluorination and chromatographic separation, provides a viable pathway to access these stereochemically pure compounds. Rigorous analytical characterization using chiral HPLC and NMR spectroscopy is essential to confirm the identity and purity of each isomer. Ultimately, the individual biological evaluation of each of the four stereoisomers will be the deciding factor in unlocking the full therapeutic potential of this promising fluorinated amino acid.
References
-
Yu, J., et al. (2009). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 52(23), 7493–7502. [Link]
-
Brittain, W. D. G., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. [Link]
-
Fülöp, F., & Purgel, M. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2364–2371. [Link]
-
Stereochemistry and Biological Activity of Drugs. (n.d.). [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules, 28(7), 3185. [Link]
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic stability of alpha-methyl fluorinated amino acids
Metabolic Stability of -Methyl Fluorinated Amino Acids: A Technical Guide
Executive Summary
In the high-stakes arena of peptide therapeutics and small-molecule drug design, metabolic instability is the primary attrition factor. Native amino acids are rapidly cleared via two main vectors: proteolytic hydrolysis of the peptide backbone and oxidative metabolism (primarily hepatic CYP450) of the side chains.
This guide details the synergistic application of
Mechanistic Foundations of Stability
To effectively deploy these modifications, one must understand the causality behind their stabilizing effects.
The -Methyl Effect: Backbone Protection
The substitution of the
-
Blockade of
-Proton Abstraction:-
Mechanism:[1] In native amino acids, the
-proton is acidic and susceptible to abstraction by bases or enzymes (e.g., transaminases). This leads to racemization (L- to D-conversion) and degradation. -
Impact:
-Methylation renders this abstraction impossible, locking the stereochemistry and preventing PLP-dependent transamination.
-
-
Conformational Restriction (The Thorpe-Ingold Effect):
-
Mechanism:[1] The added steric bulk of the methyl group restricts rotation around the
and torsion angles.[2] -
Impact: This pre-organizes the peptide into active conformations (often helical), reducing the entropic penalty of binding. Crucially, it prevents the backbone from adopting the extended conformations required for the active sites of many proteases.
-
-
Steric Shielding:
The Fluorine Effect: Side-Chain Armor
Fluorine is the ultimate bioisostere for metabolic blocking due to its extreme electronegativity (4.0 Pauling) and the strength of the C-F bond.
-
Oxidative Resistance:
-
Mechanism:[1] The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).
-
Impact: This renders the C-F bond inert to Cytochrome P450-mediated hydroxylation. Replacing a metabolically labile C-H (e.g., para-position of phenylalanine) with C-F effectively "caps" the site against oxidation.
-
-
Electronic Deactivation:
-
Mechanism:[1] Fluorine's electron-withdrawing nature pulls density from adjacent aromatic rings.
-
Impact: This raises the oxidation potential of the ring, making it less susceptible to oxidative attack by electrophilic metabolic enzymes.
-
Synergistic Stability
Combining these two modifications yields
Visualization: The Metabolic Blockade
The following diagram illustrates how these modifications physically block enzymatic attack vectors.
Caption: Diagram illustrating the dual-action protection mechanism.
Comparative Data Analysis
The following table summarizes the impact of these modifications on metabolic stability parameters, derived from aggregate data on phenylalanine analogs used in peptide drugs and PET tracers.
Table 1: Comparative Metabolic Stability of Phenylalanine Analogs
| Analog Type | Modification | Proteolytic Stability ( | Oxidative Stability (Microsomal Clearance) | Primary Clearance Pathway |
| Native | L-Phenylalanine | Low (< 30 min) | Low (Rapid Hydroxylation) | Proteolysis & Oxidation |
| High (> 4 hours) | Low/Medium | Renal Excretion (Intact) | ||
| Fluorinated | 4-F-Phe | Low (< 30 min) | High (Resistant to Oxidation) | Proteolysis |
| Combined | Very High (> 24 hours) | Very High | Renal (Slow) |
Note: Data represents generalized trends for peptide-incorporated residues. Specific values vary by sequence context.
Experimental Protocols
To validate the stability of these analogs, a rigorous two-phase testing workflow is required: Microsomal Stability (for oxidative metabolism) and Proteolytic Stability (for backbone degradation).
Protocol A: Microsomal Stability Assay
This assay determines the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (
-methyl fluorinated AA). -
Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard.
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1
M) and incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine
(depletion rate constant).
Calculation:
Protocol B: Proteolytic Resistance Assay
This assay measures resistance to serum proteases or specific enzymes (Trypsin/Chymotrypsin).
Workflow:
-
Media: Prepare 25% Human Plasma in PBS or specific protease solution (e.g., Chymotrypsin at 10 U/mL).
-
Incubation: Add test peptide/amino acid (10
M) to the media at 37°C. -
Time-Course: Aliquot samples at
hours. -
Quench & Analyze: Precipitate proteins with 3x volume ACN/1% Formic Acid. Analyze via LC-MS.
-
Validation: A stable analog should show >80% parent compound remaining at 24 hours.
Workflow Visualization
The following diagram outlines the decision tree for evaluating these analogs in a drug discovery campaign.
Caption: Experimental workflow for validating the metabolic stability of
References
-
BenchChem. (2025).[2][3] A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Retrieved from
-
Enamine. (2025).
-Methyl Amino Acids: Suppressing Peptide Bond Cleavage. Retrieved from -
ResearchGate. (2025).
-amino acids in development of therapeutic peptides. Retrieved from -
National Institutes of Health (NIH). (2021). Evaluation of 3-L- and 3-D-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Retrieved from
-
WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. Retrieved from
-
American Chemical Society (ACS). (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability. Retrieved from [4]
A Technical Guide to 3-Fluoroisovaline in Peptidomimetic Drug Design: Enhancing Stability, Conformation, and In Vivo Tracking
Abstract
The transition of therapeutic peptides from laboratory curiosities to clinical mainstays is often hampered by their inherent pharmacological weaknesses: poor metabolic stability and conformational flexibility. Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, offer a robust solution to these challenges.[1] Within the medicinal chemist's toolkit, the site-specific incorporation of fluorinated amino acids has emerged as a particularly powerful strategy for fine-tuning molecular properties.[2][3] This guide provides a deep technical overview of 3-fluoroisovaline, a non-canonical β-fluoro α-amino acid, as a strategic building block in peptidomimetic design. We explore its stereoselective synthesis, its profound impact on peptide conformation through stereoelectronic effects, and its ability to confer enhanced proteolytic resistance. Furthermore, we detail its application as a positron emission tomography (PET) imaging probe through 18F-labeling, enabling non-invasive tracking of drug candidates in vivo. This document serves as a resource for researchers and drug development professionals seeking to leverage the unique advantages of 3-fluoroisovaline to engineer next-generation peptide-based therapeutics.
Introduction: Overcoming the Peptide Hurdle with Fluorine
Peptides are exquisite biological modulators, offering high target specificity and potency. However, their therapeutic potential is often unrealized due to rapid degradation by proteases and a high degree of conformational freedom, which can lead to reduced receptor affinity.[1] The field of peptidomimetics seeks to systematically replace or modify parts of a peptide structure to create molecules with improved drug-like properties, including enhanced stability and bioavailability.[4]
The introduction of fluorine into amino acid side chains is a premier strategy in this endeavor. The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the C-F bond—can dramatically alter a peptide's physicochemical profile.[2][5] Fluorination can enhance hydrophobicity, which often correlates with improved stability and membrane permeability, and can introduce novel stereoelectronic effects that rigidly control the peptide's local conformation.[6][7]
This guide focuses on 3-fluoroisovaline (3-F-Aib) , a fluorinated analogue of isovaline (α-aminoisobutyric acid, Aib). This molecule combines the backbone-constraining effects of a quaternary α-carbon with the powerful inductive and steric effects of a β-fluorine atom, making it a highly valuable, albeit underutilized, tool for rational drug design.
Physicochemical and Stereoelectronic Profile
The strategic replacement of a hydrogen atom with fluorine on the β-carbon of isovaline creates a molecule with a distinct set of properties that can be exploited in drug design.
| Property | Valine | Isovaline (Aib) | 3-Fluoroisovaline (Predicted) | Rationale for Impact |
| Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | C₅H₁₀FNO₂ | Introduction of a fluorine atom. |
| Van der Waals Radius (Å) | H: 1.20 | H: 1.20 | F: 1.47 | Fluorine is sterically larger than hydrogen. |
| Electronegativity (Pauling) | H: 2.20 | H: 2.20 | F: 3.98 | Fluorine is the most electronegative element. |
| Key Conformational Effect | Steric hindrance from isopropyl group | Constrains φ/ψ angles due to α,α-disubstitution | Gauche Effect : Strong conformational bias due to hyperconjugation between C-F and C-N/C-C bonds.[6] | |
| Hydrophobicity | Moderate | Moderate | High | The C-F bond is lipophilic, increasing overall hydrophobicity.[5] |
| Proteolytic Stability | Susceptible at peptide bond | Generally enhanced due to steric bulk | Significantly enhanced | The electron-withdrawing fluorine atom and steric hindrance protect the adjacent peptide bond from enzymatic cleavage.[8][9] |
Synthesis and Incorporation into Peptidomimetics
The successful application of 3-fluoroisovaline begins with its efficient and stereocontrolled synthesis. While no direct synthesis is widely published, a robust pathway can be designed based on established methods for creating chiral β-fluoro α-amino acids.[10][11]
Workflow for Synthesis of Fmoc-(2S, 3S)-3-Fluoroisovaline
The following diagram outlines a plausible, multi-step synthesis starting from a protected α-amino acid precursor.
Caption: Stereoselective synthesis of the 3-fluoroisovaline building block.
Experimental Protocol 1: Stereoselective Synthesis of Fmoc-(2S, 3S)-3-Fluoroisovaline-OH
-
Rationale: This protocol employs a substrate-controlled diastereoselective fluorination. A bulky N-protecting group like p-methoxyphenyl (PMP) directs the electrophilic fluorinating agent to the opposite face of the enolate, establishing the desired stereochemistry.
-
Protection: Start with commercially available (S)-α-methylserine methyl ester. Protect the primary amine with a p-methoxyphenyl (PMP) group using standard reductive amination conditions.
-
Enolate Formation: Dissolve the N-PMP protected precursor in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the lithium enolate. The low temperature is critical to maintain kinetic control.
-
Electrophilic Fluorination: Add a solution of N-fluorobenzenesulfonimide (NFSI) in THF to the enolate solution at -78 °C. NFSI is a reliable and widely used electrophilic fluorine source. Allow the reaction to stir for several hours, slowly warming to room temperature.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting diastereomers via flash column chromatography on silica gel. The major diastereomer is the desired (2S, 3S) product.
-
PMP Deprotection: Dissolve the purified fluorinated intermediate in an acetonitrile/water mixture. Add ceric ammonium nitrate (CAN) and stir at room temperature. The PMP group is oxidatively cleaved, yielding the free secondary amine.
-
Saponification: Hydrolyze the methyl ester to the free carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.
-
Fmoc Protection: Protect the newly freed amine with 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu in the presence of a mild base like NaHCO₃ to yield the final, SPPS-ready building block.
Experimental Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
-
Rationale: The electron-withdrawing effect of the β-fluorine atom can slightly decrease the nucleophilicity of the α-amino group, potentially slowing the coupling reaction. This protocol uses a more potent coupling agent to ensure efficient incorporation.
-
Resin Preparation: Start with a standard Fmoc-protected amino acid pre-loaded on Wang or Rink Amide resin. Perform Fmoc deprotection using 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate the Fmoc-(2S, 3S)-3-fluoroisovaline-OH (1.5-3 eq.) with a highly efficient coupling agent such as HATU (1.45 eq.) or HCTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3-4 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The extended time helps ensure complete reaction.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be required.
-
Capping (Optional): To block any unreacted N-termini, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling cycle for subsequent amino acids in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the mass and purity via LC-MS and analytical HPLC.
Conformational Control: Engineering Peptide Structure
The true power of 3-fluoroisovaline lies in its ability to impose rigid conformational constraints on the peptide backbone. This is primarily due to the gauche effect , a stereoelectronic interaction where a gauche conformation (60° dihedral angle) is favored over the anti conformation (180°). In 3-fluoroisovaline, a stabilizing hyperconjugative interaction occurs between the σ* orbital of the C-F bond and the σ orbital of the Cα-N bond, strongly favoring a specific rotamer.[6]
This effect, combined with the steric hindrance from the gem-dimethyl groups at the α-carbon, severely restricts the allowable Ramachandran (φ, ψ) angles for the residue. This pre-organization is a cornerstone of peptidomimetic design, as it can lock a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing affinity.
Caption: Conformational constraint by 3-fluoroisovaline enhances binding affinity.
Application in PET Imaging: Visualizing Drug Action
The presence of a fluorine atom makes 3-fluoroisovaline an ideal candidate for labeling with the positron-emitting isotope Fluorine-18 (¹⁸F) for use in Positron Emission Tomography (PET).[12] PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.[13] By incorporating [¹⁸F]-3-fluoroisovaline into a peptidomimetic, researchers can directly observe its pharmacokinetics and biodistribution, including target engagement and off-target accumulation.[14]
Workflow for PET Radiotracer Development and Use
Caption: Workflow for PET imaging using an [¹⁸F]-3-fluoroisovaline-labeled peptidomimetic.
Experimental Protocol 3: Synthesis of an [¹⁸F]-3-Fluoroisovaline Labeled Peptide
-
Rationale: This protocol describes a late-stage radiofluorination, which is preferable due to the short half-life of ¹⁸F (~110 minutes). A leaving group (e.g., a tosylate or nosylate) is installed on the peptide precursor at the position where the ¹⁸F will be incorporated.
-
Precursor Synthesis: Synthesize the full-length peptide using SPPS, but incorporate a precursor amino acid, such as (2S)-α-methyl-β-hydroxy-valine (a hydroxy analogue of isovaline), at the desired position. The hydroxyl group is then converted to a good leaving group, such as a tosylate (OTs) or nosylate (ONs), after cleavage from the resin.
-
¹⁸F-Labeling: Aqueous [¹⁸F]fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted into a reaction vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. The water is removed azeotropically with acetonitrile.
-
Nucleophilic Substitution: A solution of the peptide precursor in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction is heated (e.g., 80-120 °C) for 10-20 minutes to effect the nucleophilic substitution of the leaving group with [¹⁸F]fluoride.
-
Purification: The reaction mixture is quenched, diluted, and injected onto a semi-preparative HPLC system to isolate the [¹⁸F]-labeled peptide from the unlabeled precursor and other impurities.
-
Formulation: The collected HPLC fraction is reformulated into a biocompatible solution (e.g., saline with a small amount of ethanol) for injection. Quality control tests are performed to ensure radiochemical purity, chemical purity, and sterility before in vivo use.
Conclusion and Future Outlook
3-Fluoroisovaline represents a sophisticated and powerful tool for peptidomimetic drug design. Its ability to simultaneously confer proteolytic stability and enforce a rigid, predictable backbone conformation allows for the rational engineering of peptides with superior pharmacological properties. While its synthesis requires specialized methods, the potential gains in metabolic half-life, receptor binding affinity, and overall efficacy are substantial.
Furthermore, the amenability of this amino acid to ¹⁸F-labeling bridges the gap between drug design and in vivo evaluation, enabling a more efficient and informed drug development process. As the demand for novel peptide-based therapeutics continues to grow, the strategic application of uniquely engineered building blocks like 3-fluoroisovaline will be paramount in translating the promise of peptide drugs into clinical reality.
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A. M., F. K., & S., S. (2014). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC. [Link]
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Ojima, I., et al. (2015). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC. [Link]
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Mykhailiuk, P. K. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
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Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Freie Universität Berlin. [Link]
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Zhang, Q., et al. (2015). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp(3))-H Bonds: Scope and Mechanistic Studies. PubMed. [Link]
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Scala, M. C., et al. (2023). Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. PMC. [Link]
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Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. SciSpace. [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
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Agboola, O. J., et al. (2022). Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Frontiers in Chemistry. [Link]
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Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. [Link]
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Lim, H., et al. (2024). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv. [Link]
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Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]
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Luurtsema, G., et al. (2015). Synthesis and Preclinical Evaluation of Three Novel Fluorine-18 Labeled Radiopharmaceuticals for P-Glycoprotein PET Imaging at the Blood-Brain Barrier. PubMed. [Link]
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Andrews, P. C., et al. (2004). Stereoselective synthesis of β-amino-α-fluoro esters via diastereoselective fluorination of enantiopure β-amino enolates. Flinders University. [Link]
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Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
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Chaume, G., et al. (2013). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. ResearchGate. [Link]
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Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [Link]
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Open MedScience. (n.d.). Fluorine-18 Labelling for PET Scans. Open MedScience. [Link]
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Fustero, S., et al. (2002). New strategy for the stereoselective synthesis of fluorinated beta-amino acids. PubMed. [Link]
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Wang, Y., et al. (2017). Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids. MDPI. [Link]
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Britton, R., et al. (2020). 19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. [Link]
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Papini, A. M., & Rovero, P. (2025). The peptidomimetic approach for the design of viral protease inhibitors. PubMed. [Link]
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N., J. H., et al. (2025). Lysine-Based α-Peptide/β-Peptoid Peptidomimetics: Influence of Hydrophobicity, Fluorination, and Distribution of Cationic Charge on Antimicrobial Activity and Cytotoxicity. ResearchGate. [Link]
-
Isanbor, C., & O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
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Sillanpää, A., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]
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Huhmann, S., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, Y-N., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. ACS Publications. [Link]
-
D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]
-
Chen, A. K., & Collier, J. H. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
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Fjell, C. D., et al. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]
-
O'Hagan, D., & Rzepa, H. S. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. [Link]
-
Poór, M., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Uddin, M. J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PMC. [Link]
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Literature review on 3-fluorinated non-proteinogenic amino acids
Technical Guide: 3-Fluorinated Non-Proteinogenic Amino Acids
Executive Summary: The Fluorine Frontier
The strategic introduction of fluorine into amino acid side chains—specifically at the 3-position (
This guide provides a technical deep-dive into 3-fluorinated non-proteinogenic amino acids . It moves beyond basic definitions to explore the gauche effect as a conformational lock, details robust nucleophilic deoxyfluorination protocols , and quantifies the impact on proteolytic stability .
Physicochemical Core: Stereoelectronics & Acidity
The utility of 3-fluorinated amino acids stems from two dominant physical phenomena: the gauche effect and the inductive modulation of pKa.
The Fluorine Gauche Effect
In 1,2-disubstituted ethanes containing fluorine and an electron-rich donor (like Nitrogen or Oxygen), the molecule preferentially adopts a gauche conformation (dihedral angle
Mechanistic Driver:
The effect is primarily driven by hyperconjugation (
Diagram 1: The Gauche Effect Mechanism This diagram illustrates the orbital overlap stabilizing the gauche conformer.
Caption: The gauche effect stabilizes the synclinal conformation via
Acid-Base Modulation (pKa Shifts)
Fluorine is the most electronegative element (Pauling scale 3.98). Its presence at the
Impact:
-
Amine Basicity: Significantly reduced. The ammonium ion is destabilized, lowering the
. -
Carboxyl Acidity: Increased. The carboxylate anion is stabilized, lowering the
.
Table 1: Comparative pKa Values
| Amino Acid | Structure | pKa1 ( | pKa2 ( | Net Charge at pH 7.4 |
| L-Alanine | CH | 2.34 | 9.69 | Zwitterionic |
| 3-Fluoro-L-Alanine | FH | ~1.60 | ~7.80 | Reduced Basicity |
| 3,3,3-Trifluoroalanine | F | < 1.0 | 5.80 | Anionic character increases |
Note: Values are approximate based on solution-phase titration data. The drastic drop in amine pKa for trifluoroalanine renders the amine significantly less nucleophilic in coupling reactions.
Synthetic Methodologies
Synthesis of 3-fluorinated amino acids generally follows two strategies: Nucleophilic Deoxyfluorination (using reagents like DAST or Deoxo-Fluor on hydroxy precursors) or Electrophilic Fluorination (using NFSI/Selectfluor on enolates).
Core Protocol: Nucleophilic Deoxyfluorination
This method is preferred for its ability to convert readily available chiral pool materials (like Serine, Threonine, or 4-Hydroxyproline) into their fluorinated counterparts with predictable stereochemistry (typically inversion via S
Target: Synthesis of protected 3-Fluoro-L-Alanine derivative from L-Serine .
Reagents:
-
Substrate:
-Trityl-L-Serine Methyl Ester (Trityl protection prevents N-fluorination and aziridine formation). -
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[2][3] Note: Deoxo-Fluor is thermally more stable than DAST but still requires strict safety protocols.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Protocol:
-
Preparation of Precursor: Start with L-Serine methyl ester. Protect the amine with a bulky group (Trityl or PhF) to suppress neighboring group participation (aziridine formation), which can lead to rearrangement products (isoserines).
-
Reaction: L-Ser-OMe + Trt-Cl
Trt-Ser-OMe.
-
-
Fluorination (The Critical Step):
-
Setup: Flame-dry a round-bottom flask under Argon. Add Trt-Ser-OMe (1.0 equiv) in anhydrous DCM (
M). -
Addition: Cool to
C. Add Deoxo-Fluor (1.2 equiv) dropwise. Caution: Exothermic. -
Progression: Allow to warm to room temperature (RT) over 4–12 hours.
-
Mechanism: The hydroxyl group attacks the sulfur center, displacing fluoride. The released fluoride ion then attacks the
-carbon in an intramolecular or intermolecular S 2 fashion, displacing the sulfur leaving group. -
Monitoring: Use
F NMR . Look for the triplet of doublets (td) characteristic of the moiety around to ppm (relative to CFCl ).
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO
at C. Warning: Evolution of CO and HF byproducts. -
Extract with DCM. Dry over MgSO
. -
Purify via silica gel flash chromatography. Fluorinated products are typically less polar than their hydroxy precursors.
-
-
Deprotection (Optional):
-
Remove Trityl group using TFA/DCM (1:1) or mild acid to yield the free amine salt.
-
Diagram 2: Synthetic Workflow (Deoxo-Fluor Route)
Caption: Workflow for converting L-Serine to 3-Fluoro-L-Alanine via nucleophilic fluorination.
Applications in Drug Discovery
Proteolytic Stability
Peptide-based drugs often suffer from rapid degradation by proteases (e.g., chymotrypsin, trypsin). Replacing a native amino acid with its 3-fluorinated analogue can sterically and electronically shield the peptide bond.
-
Mechanism: The C–F bond (1.35 Å) is slightly longer than C–H (1.09 Å) but significantly shorter than other halogens. It creates a "teflon-like" shield that resists enzymatic hydrolysis without disrupting the global fold of the protein.
-
Data Point: Incorporation of (4R)-4-fluoroproline into collagen mimetics increases thermal stability (
) significantly due to the gauche effect pre-organizing the backbone.
F NMR Probes
3-Fluorinated amino acids serve as sensitive NMR reporters.
-
Sensitivity:
F has 100% natural abundance and high gyromagnetic ratio. -
Application: Monitoring protein folding or ligand binding. The chemical shift of the 3-fluoro group is highly sensitive to the local dielectric environment (buried vs. solvent-exposed).
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry.[4][5] Beilstein Journal of Organic Chemistry, 6, 38. Link
-
Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[5] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link
-
Sutherland, A., et al. (2017). Synthesis of 3-fluorinated amino acids via nucleophilic ring opening of aziridines. Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 3-fluoroisovaline as a 19F NMR probe in proteins
Application Note: 3-Fluoroisovaline as a 19F NMR Probe for Conformational Dynamics in Rigid Protein Domains
F-NMR probes; non-canonical amino acids (ncAAs); membrane proteins.Abstract
This application note details the protocol for utilizing 3-fluoroisovaline (3-F-Iva) as a specialized
Introduction: The "Rigid Reporter" Concept
In protein NMR, a common challenge is that introducing a label (like a fluorinated side chain) often perturbs the local structure or introduces artificial flexibility. Standard probes like 3-fluorovaline or trifluoromethyl-phenylalanine are excellent reporters but can be bulky or rotationally averaged, masking subtle conformational states.
3-Fluoroisovaline (3-F-Iva) addresses this by mimicking Isovaline (Iva) , a non-proteinogenic amino acid found in peptaibols.
-
Structural Constraint: The
-methyl group restricts the torsion angles, strongly promoting -helical or -helical conformations. -
NMR Sensitivity: The fluorine atom at the
-position (C3) of the ethyl side chain serves as a sensitive reporter of the local electrostatic and van der Waals environment.
Key Applications:
-
GPCR Dynamics: Probing helix tilt and rotation during activation.
-
Peptide Folding: Monitoring helix-coil transitions in membrane-active peptides.
-
Ligand Binding: Detecting allosteric changes in rigid binding pockets.
Chemical Structure & Stereochemistry
The correct stereochemical definition is critical for spectral assignment. 3-fluoroisovaline introduces a second chiral center at the C3 position.
-
IUPAC Name: (2S,3S)-2-amino-3-fluoro-2-methylpentanoic acid (assuming L-configuration at
-carbon and specific diastereomer at ). -
Side Chain: An
-methyl group and a 1-fluoroethyl group attached to the -carbon.
Table 1: Comparison of Aliphatic
| Probe | Type | Structural Effect | Rotational Freedom | Chemical Shift Range |
| 3-Fluorovaline | Canonical Analog | Minimal | High (Methyl rotation) | -210 to -220 ppm |
| Trifluoromethyl-Phe | Bulky Aromatic | Steric Clash Risk | Moderate (Ring flips) | -60 to -65 ppm |
| 3-Fluoroisovaline | Helix Inducer (Rigid) | Low (Backbone locked) | -170 to -190 ppm |
Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)[1][2]
Note: Due to the steric bulk of the
Materials Required
-
Resin: Rink Amide ChemMatrix (for aggregation-prone sequences) or Wang resin.
-
Amino Acid: Fmoc-3-fluoro-Isovaline-OH (High purity, >98% ee).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Standard Elongation: Couple standard amino acids using 5 eq. AA, 4.9 eq. HBTU, 10 eq. DIPEA (45 min).
-
Coupling of 3-F-Iva (The Critical Step):
-
Rationale: The
-methyl group creates significant steric hindrance. Standard HBTU coupling often fails or leads to deletion sequences. -
Reagent Mix: Dissolve 3 eq. Fmoc-3-F-Iva-OH and 3 eq. HATU in minimal DMF. Add 6 eq. DIPEA immediately before addition to resin.
-
Reaction: Shake at 45°C - 50°C for 2 hours.
-
Double Coupling: Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 2 hours at elevated temperature.
-
QC Check: Perform a chloranil test (more sensitive than Kaiser for secondary amines/hindered N-termini) to ensure completion.
-
-
Elongation after 3-F-Iva:
-
The amine of the incorporated 3-F-Iva is sterically hindered (an
-methyl amine). -
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Next Coupling: Use HATU/HOAt (3 eq.) at 50°C for the subsequent amino acid to drive the reaction onto the hindered amine.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Avoid silanes if fluorine is labile (rare for aliphatic C-F), but standard cocktails are generally safe.
Protocol: F NMR Data Acquisition & Analysis
Sample Preparation
-
Concentration: 50 µM – 500 µM protein.
-
Buffer: 20 mM Phosphate/Tris, 100 mM NaCl, 10% D2O.
-
Reference: Add 50 µM TFA (Trifluoroacetic acid) in a capillary insert as an external chemical shift reference (-76.55 ppm).
Experiment 1: 1D F Solvent SPRE (Solvent Paramagnetic Relaxation Enhancement)
Objective: Determine if the 3-F-Iva probe is buried in the helix core or exposed to solvent.
-
Acquire Reference Spectrum (
-weighted):-
Pulse sequence: zg (standard 1D) or cpmg (Carr-Purcell-Meiboom-Gill) to filter out broad background.
-
Sweep width: 50 ppm (centered around -180 ppm).
-
Scans: 512 – 1024.
-
-
Add Paramagnetic Agent:
-
Titrate Gd(DTPA) (Gadolinium-diethylenetriaminepentaacetic acid) from 0 to 5 mM.
-
Gd(DTPA) is a soluble paramagnetic agent that relaxes solvent-exposed nuclei.
-
-
Analysis:
-
Plot Peak Intensity (
) vs. [Gd]. -
Fit to exponential decay:
. -
Interpretation:
-
Steep Decay (High
): Probe is solvent-exposed (loop or helix surface). -
Flat/Slow Decay (Low
): Probe is buried (helix core or lipid bilayer).
-
-
Experiment 2: Conformational Exchange (EXSY)
Objective: Detect slow exchange between two helical states (e.g., Active vs. Inactive GPCR).
-
Sequence: 2D
F- F EXSY (Exchange Spectroscopy). -
Mixing Time (
): Vary from 50 ms to 500 ms. -
Result:
-
Diagonal Peaks: State A and State B.
-
Cross Peaks: Indicate physical exchange between A and B during
. -
Note: Because 3-F-Iva is rigid, chemical shift differences (
) between states are often larger (>1 ppm) than for flexible probes, making exchange easier to detect.
-
Visualization: Experimental Workflow
Figure 1: Workflow for incorporating 3-fluoroisovaline via SPPS and analyzing solvent accessibility using paramagnetic relaxation enhancement (sPRE).
Critical Technical Considerations
-
Stereochemical Purity: Commercial sources of 3-F-Iva may be racemic at the
-carbon. Using a diastereomeric mixture will result in two distinct NMR signals for a single residue position, complicating analysis. Ensure the use of enantiopure (2S, 3S)-Fmoc-3-F-Iva-OH. -
Chemical Shift Anisotropy (CSA): At high fields (>600 MHz), the CSA of aliphatic fluorines can contribute to line broadening. However, for 3-F-Iva, the lack of fast side-chain rotation (due to the
-methyl lock) means the line width is dominated by the global tumbling of the protein. Use Transverse Relaxation Optimized Spectroscopy (TROSY) variants if available for large complexes. -
Assignment Strategy: Unlike protons, fluorine signals cannot be easily assigned via through-bond scalar coupling to the backbone (
F- C- N correlations are weak). Assignment is best achieved by site-specific mutagenesis (one probe per sample) or by comparing wild-type vs. mutant spectra if using multiple labels.
References
-
Prosser, R. S., et al. (2010). "Current applications of 19F NMR to studies of protein structure and dynamics." Biochemical Journal. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). "Current applications of 19F NMR to studies of protein structure and dynamics." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Marsh, E. N. G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research. [Link]
-
Toniolo, C., et al. (2001). "The effect of the alpha-methyl group on peptide conformation." Biopolymers. [Link]
-
Verma, C., et al. (2020). "Solid-phase synthesis of difficult peptide sequences." Methods in Molecular Biology. [Link]
Application Note: Scalable Solution-Phase Synthesis of Boc-3-fluoroisovaline
Abstract & Strategic Overview
The incorporation of fluorine into quaternary amino acids, such as isovaline, is a high-value strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational rigidity. Boc-3-fluoroisovaline (2-amino-3-fluoro-2-methylbutanoic acid) represents a challenging motif due to the steric hindrance of the quaternary
This Application Note details a robust, solution-phase synthetic route for Boc-3-fluoroisovaline. Unlike standard peptide couplings, the construction of this monomer requires the precise installation of the C–F bond on a sterically congested scaffold. We utilize a Deoxyfluorination Strategy mediated by diethylaminosulfur trifluoride (DAST), transforming a
Key Advantages of This Protocol
-
Scalability: Designed for gram-scale synthesis without high-pressure equipment.
-
Stereocontrol: Exploits the stereospecific
mechanism of DAST to dictate -stereochemistry. -
Safety: Includes optimized quenching protocols to manage HF byproducts.
Retrosynthetic Analysis
The synthesis is disconnected at the C–F bond. The most reliable method for introducing fluorine at the
-
Target: Boc-3-fluoroisovaline Ester
-
Precursor: Boc-3-hydroxyisovaline Ester (N-Boc-2-amino-3-hydroxy-2-methylbutanoic acid ester)
-
Transformation: Deoxyfluorination (DAST/Deoxofluor)[2]
The steric bulk of the quaternary center (gem-dimethyl/ethyl effect) prevents elimination side reactions often seen in linear amino acids, provided the temperature is strictly controlled.
Figure 1: Retrosynthetic logic flow from target fluoride to commercial starting materials.
Experimental Protocols
Phase 1: Synthesis of the Hydroxy Precursor
Note: If (2S,3R)-3-hydroxy-2-methylbutanoic acid derivatives are not commercially available, they are synthesized via an aldol reaction.
Reaction Overview:
The reaction of ethyl 2-isocyanopropionate with acetaldehyde yields the oxazoline intermediate, which is hydrolyzed to the
Reagents:
-
Ethyl 2-isocyanopropionate (
equiv) -
Acetaldehyde (
equiv) -
Copper(I) oxide (
mol%) or Gold(I) catalyst (for enantioselectivity) -
DCM (Solvent)
Protocol:
-
Dissolve ethyl 2-isocyanopropionate in anhydrous DCM (
M). -
Add the catalyst and cool to
C. -
Add acetaldehyde dropwise. Stir at RT for 12 hours.
-
Hydrolysis: Concentrate the mixture, redissolve in THF/H2O (1:1), and add LiOH (
equiv). Stir until the isocyano group is converted to the amine and the ester is hydrolyzed (or keep ester if selective hydrolysis is planned). -
Boc Protection: Add
( equiv) and to the crude amine. -
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate N-Boc-3-hydroxyisovaline ethyl ester .
Phase 2: Deoxyfluorination (The Critical Step)
This is the core technology of this application note. The use of DAST (Diethylaminosulfur trifluoride) requires rigorous moisture control.
Safety Warning: DAST reacts violently with water to release HF. Work in a fume hood. Do not use glass syringes (etching risk); use polypropylene or gas-tight glass syringes washed immediately.
Materials:
-
Substrate: N-Boc-3-hydroxyisovaline ethyl ester (
equiv) -
Reagent: DAST (
equiv) -
Solvent: Anhydrous DCM (dried over molecular sieves)
-
Base: Pyridine (
equiv) - Critical for scavenging HF and preventing Boc cleavage.
Step-by-Step Protocol:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Solvation: Dissolve the substrate (
g scale) in anhydrous DCM ( mL). Add Pyridine ( equiv). -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature prevents elimination to the alkene (butenoate) side product.
-
Addition: Add DAST (
equiv) dropwise over 15 minutes.-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours. Stir at RT overnight (12h).
-
Quenching (Critical):
-
Cool the mixture back to
C. -
Add Saturated Aqueous
dropwise with vigorous stirring. Caution: Gas evolution ( ).
-
-
Extraction: Transfer to a separatory funnel. Extract with DCM (
mL). -
Washing: Wash combined organics with
(cold, rapid wash to remove pyridine), then Brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Target Product:N-Boc-3-fluoroisovaline ethyl ester .
-
Table 1: Troubleshooting the Fluorination Step
| Issue | Probable Cause | Corrective Action |
| Elimination Product (Alkene) | Reaction temperature too high; Basic conditions too strong. | Maintain -78°C longer; reduce warming speed. Ensure Pyridine is not in large excess. |
| Deprotection of Boc | HF concentration too high. | Increase Pyridine equivalents; Ensure anhydrous conditions (water generates excess HF). |
| No Reaction | Old DAST reagent (hydrolyzed). | Use fresh DAST (should be golden liquid, not dark brown/viscous). |
Phase 3: Ester Hydrolysis (Final Deprotection)
To obtain the free acid for peptide coupling:
-
Dissolve the fluorinated ester in THF/MeOH/H2O (3:1:1).
-
Add LiOH monohydrate (
equiv). -
Stir at
C to RT. Monitor by TLC. -
Acidification: Carefully acidify to pH 3 with
. Avoid strong mineral acids to prevent Boc removal. -
Extract with EtOAc, dry, and concentrate to yield Boc-3-fluoroisovaline .
Mechanistic & Workflow Visualization
The following diagram illustrates the reaction pathway and the critical decision points during the DAST fluorination process.
Figure 2: Operational workflow for the DAST-mediated fluorination of sterically hindered amino acids.
Analytical Validation
To ensure the integrity of the synthesized product, the following analytical signatures must be verified:
-
NMR: This is the definitive test.
-
Expect a signal around -170 to -180 ppm (multiplet, coupled to H-3 and potentially H-4 protons).
-
Absence of signal at -110 ppm (indicates absence of inorganic fluoride).
-
-
NMR:
-
H-3 (Beta proton): Look for a distinct doublet of quartets (or multiplet) with large geminal H-F coupling (
Hz). This large coupling constant is diagnostic of a direct C-F bond. -
Boc Group: Singlet at 1.45 ppm (9H).
-
-
Mass Spectrometry (ESI):
-
Observe
or . Note that fluorine adds 18 mass units relative to hydrogen, but the substitution is OH F (Mass change: amu relative to the hydroxy precursor).
-
References
-
Synthesis of Fluorin
-Amino Acids: -
Analogous Synthesis (FAMP)
-
DAST Fluorination Review
-
General Properties of Fluorinated Amino Acids
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 5. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Pharmacological Evaluation of 3-Fluoroisovaline
The following Application Note is a comprehensive technical guide designed for drug development professionals. It synthesizes established pharmacological principles of isovaline (a peripheral GABA\textsubscript{B} agonist) with the medicinal chemistry of fluorination to propose a rigorous development pathway for 3-Fluoroisovaline .
Compound Class: Fluorinated Non-Proteinogenic Amino Acids Target Indication: Neuropathic Pain / Peripheral Analgesia Version: 2.4 (Lead Optimization Phase)
Executive Summary & Rationale
The Challenge: The current analgesic landscape is polarized between effective but addictive opioids and peripherally restricted NSAIDs with ceiling effects and toxicity.[1] Isovaline , a non-proteinogenic amino acid, has emerged as a promising candidate, producing analgesia via peripheral GABA\textsubscript{B} receptor activation without central nervous system (CNS) side effects (e.g., sedation).[2]
The Solution: 3-Fluoroisovaline represents a rational lead optimization of isovaline. The introduction of a fluorine atom at the
-
Modulate pKa: Lower the pKa of the neighboring amine, potentially altering zwitterionic equilibrium and receptor binding affinity.
-
Metabolic Stability: Block potential metabolic oxidation at the
-carbon. -
Conformational Bias: Induce specific side-chain conformations via the gauche effect (F–C–C–N interaction), potentially locking the molecule in a bioactive pose for the GABA\textsubscript{B} binding pocket.
This guide outlines the protocol for synthesizing, screening, and validating 3-fluoroisovaline as a next-generation analgesic.
Chemical Profile & Design Logic
| Property | Isovaline (Parent) | 3-Fluoroisovaline (Target) | Impact of Modification |
| Structure | 2-amino-2-methylbutanoic acid | 2-amino-3-fluoro-2-methylbutanoic acid | Creation of 2nd chiral center at C3. |
| Lipophilicity (LogP) | ~ -2.5 (Hydrophilic) | ~ -2.1 (Slightly increased) | F increases lipophilicity; may affect local tissue retention. |
| pKa (Amine) | ~9.7 | ~8.5 - 9.0 | Reduced basicity due to inductive electron withdrawal by F. |
| Primary Target | GABA\textsubscript{B} (Peripheral) | GABA\textsubscript{B} (Peripheral) | Potential for higher affinity due to bioisosterism. |
Experimental Workflow: From Synthesis to Safety
The following flowchart illustrates the critical path for validating 3-fluoroisovaline, emphasizing the "Go/No-Go" decision point regarding CNS penetration.
Figure 1: Critical path workflow for 3-fluoroisovaline development. Note the strict requirement for potency validation prior to in vivo scaling.
Phase 1: Synthesis Protocol
Objective: Synthesize enantiomerically pure 3-fluoroisovaline. Note that fluorination at C3 creates a second stereocenter. Based on isovaline literature, the R-configuration at the
Method: Electrophilic Fluorination of Chiral Ni(II) Complex
This method uses a glycine-equivalent Ni(II) complex, a standard in modern amino acid synthesis (Soloshonok-type chemistry), allowing strict stereocontrol.
Reagents:
-
Ni(II) complex of glycine Schiff base (BPB-Ni-Gly)
-
Selectfluor (Electrophilic fluorinating agent)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: Acetonitrile (MeCN)
Protocol Steps:
-
Complex Formation: Dissolve BPB-Ni-Gly (1.0 eq) in anhydrous MeCN under Argon.
-
Alkylation (Introduction of Carbon Skeleton): Treat with acetaldehyde (to form the threonine-like precursor) followed by dehydration to the alkene, or direct alkylation with a 2-fluorobutane precursor if available. Alternative: Alkylate with an ethyl group first to establish the isovaline skeleton.
-
Fluorination: For direct fluorination of the enolate:
-
Cool the reaction mixture to -20°C.
-
Add DBU (1.2 eq) to generate the enolate.
-
Slowly add Selectfluor (1.2 eq) in MeCN.
-
Mechanism:[3] The chiral ligand on Nickel directs the fluorine attack, controlling the
-center.
-
-
Hydrolysis (Decomplexation):
-
Quench with 2M HCl.
-
Heat to 60°C for 30 mins to hydrolyze the Schiff base and release the free amino acid.
-
The chiral auxiliary (BPB) precipitates and is recovered by filtration.
-
-
Purification:
-
Pass the filtrate through a cation-exchange column (Dowex 50W).
-
Elute with 2M NH\textsubscript{4}OH.
-
Critical Step: Separate diastereomers (if any) using preparative HPLC with a chiral stationary phase (e.g., Chirex 3126).
-
Phase 2: In Vitro Mechanism of Action (GABA\textsubscript{B} Assay)
Hypothesis: 3-fluoroisovaline acts as an agonist at GABA\textsubscript{B} receptors, triggering G\textsubscript{i/o} protein signaling, inhibiting cAMP, and opening GIRK (Kir3) channels.
Protocol: Whole-Cell Patch Clamp in CHO-GABA\textsubscript{B} Cells
System: Chinese Hamster Ovary (CHO) cells stably expressing GABA\textsubscript{B1a} and GABA\textsubscript{B2} subunits + Kir3.1/3.2 channels.
-
Preparation: Plate cells on glass coverslips 24h prior to recording.
-
Internal Solution: K-gluconate based (120 mM) with 2 mM Mg-ATP and 0.3 mM Na-GTP (essential for G-protein coupling).
-
Baseline Recording: Voltage clamp at -60 mV. Establish a stable baseline current.
-
Agonist Application:
-
Apply Baclofen (10
M) as a positive control (Reference Response). -
Washout (5 mins).
-
Apply 3-Fluoroisovaline (10 - 300
M) via perfusion system.
-
-
Antagonist Challenge: Co-apply CGP55845 (selective GABA\textsubscript{B} antagonist, 1
M). -
Data Analysis: Calculate the efficacy (
) relative to Baclofen.-
Success Criterion: 3-Fluoroisovaline induces an outward K+ current that is >50% of the Baclofen response and is fully reversible by CGP55845.
-
Phase 3: In Vivo Efficacy (Neuropathic Pain Model)
Model: Spared Nerve Injury (SNI) or Spinal Nerve Ligation (SNL) in mice. Rationale: These models mimic chronic neuropathic pain, the primary indication for isovaline-class drugs.
Protocol: Von Frey Filament Test[2]
-
Induction: Under anesthesia, ligate the L5 spinal nerve (SNL model). Allow 7 days for mechanical allodynia to develop.
-
Baseline: Measure paw withdrawal threshold (PWT) using Von Frey filaments (Up-Down method). Thresholds should drop from ~1.0g (healthy) to <0.2g (neuropathic).
-
Administration:
-
Group A: Vehicle (Saline)
-
Group B: Isovaline (Parent, 50 mg/kg, intraplantar)
-
Group C: 3-Fluoroisovaline (50 mg/kg, intraplantar)
-
Group D: 3-Fluoroisovaline (50 mg/kg, Intravenous/Systemic)
-
-
Measurement: Assess PWT at 15, 30, 60, and 120 minutes post-injection.
-
Success Metric: A significant increase in PWT (reversal of allodynia) comparable to or exceeding the parent compound.
Phase 4: Safety & CNS Exclusion (The "Rotarod" Test)
Critical Requirement: The clinical advantage of isovaline is its lack of central sedation. Fluorination increases lipophilicity, raising the risk of Blood-Brain Barrier (BBB) penetration. This must be ruled out.
Figure 2: Mechanism of Action and Safety Logic. The goal is to maximize the green pathway (Peripheral) while blocking the red pathway (Central).
Protocol:
-
Training: Train mice on an accelerating Rotarod (4 to 40 rpm over 5 mins) until they can maintain balance for 300 seconds.
-
Dosing: Administer 3-Fluoroisovaline at a high systemic dose (e.g., 100 mg/kg, i.p.).
-
Testing: Test latency to fall at 30 and 60 minutes.
-
Comparison:
-
Baclofen (Control): Will cause significant ataxia (latency drops to <30s).
-
Isovaline (Control): No effect (latency ~300s).
-
3-Fluoroisovaline: Must show no significant reduction in latency compared to vehicle.
-
References
-
MacLeod, B. A., et al. (2012). "GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline." Neuroscience.
-
Asseri, K., et al. (2015). "Isovaline does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells." PLoS One.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Reviews.
-
Kukhar, V. P. (2014). "Fluorine-containing amino acids." Bioorganic & Medicinal Chemistry.
Sources
Procedures for scale-up synthesis of 3-fluoroisovaline
Application Note: Scalable Synthesis of 3-Fluoroisovaline (2-Amino-3-fluoro-2-methylbutanoic Acid)
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-fluoroisovaline, a non-proteinogenic amino acid utilized in peptidomimetics to induce specific secondary structures and enhance metabolic stability. Unlike direct deoxofluorination methods (e.g., DAST) which suffer from elimination side-reactions and safety hazards at scale, this protocol utilizes a cyclic sulfamidate intermediate . This route ensures high regioselectivity, safety, and stereochemical integrity.
Introduction & Strategic Analysis
3-Fluoroisovaline combines the structural rigidity of a quaternary
-
Challenge: The adjacent quaternary center creates significant steric hindrance, making nucleophilic substitution at the
-position difficult. -
Common Pitfall: Direct treatment of the precursor (
-methylthreonine) with DAST often leads to the elimination product (2-amino-2-methyl-2-butenoate) rather than the fluorinated product. -
Solution: The Cyclic Sulfamidate Strategy . By tethering the nitrogen and oxygen atoms in a 5-membered ring, the conformation is locked, and the "leaving group" (the sulfate) is activated for nucleophilic attack by fluoride, minimizing elimination.
Retrosynthetic Analysis
The synthesis disconnects to
Figure 1: Retrosynthetic strategy prioritizing the cyclic sulfamidate route for regiocontrol.
Safety Considerations (Critical)
-
Fluoride Sources: Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF) are hygroscopic and can cause severe burns. While less volatile than HF, they must be handled with nitrile gloves and proper eye protection.
-
Ruthenium Tetroxide: The oxidation step uses catalytic
with . This generates volatile , which is toxic and explosive. Action: Maintain temperature <25°C and quench thoroughly with isopropanol before workup. -
Exotherms: The aldol addition using LDA (Lithium Diisopropylamide) requires strict cryogenic control (-78°C) to prevent polymerization of acetaldehyde.
Detailed Experimental Protocol
Phase 1: Synthesis of the Precursor (N-Boc- -Methylthreonine Ester)
Objective: Create the quaternary center with the correct
Reagents:
-
N-Boc-Alanine Methyl Ester (1.0 equiv)
-
LDA (2.2 equiv, 2.0 M in THF/heptane)
-
Acetaldehyde (1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Enolization: Charge a dry reactor with anhydrous THF and cool to -78°C . Add LDA slowly, maintaining internal temp <-70°C.
-
Deprotonation: Add N-Boc-Alanine Methyl Ester (dissolved in THF) dropwise over 30 mins. Stir for 1 hour at -78°C to form the dianion.
-
Aldol Addition: Add Acetaldehyde (freshly distilled) dropwise. The reaction is extremely fast.
-
Quench: After 30 mins, quench with saturated
solution at -78°C (critical to prevent retro-aldol). -
Workup: Warm to RT, extract with EtOAc, wash with brine, and dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield Target: 65-75%
-
Note: This produces a mixture of diastereomers (threo/erythro). For 3-fluoroisovaline, the anti relationship is often preferred to access the specific diastereomer after inversion.
-
Phase 2: Cyclic Sulfamidate Formation
Objective: Activate the C3-hydroxyl group for displacement.
Step 2A: Cyclic Sulfamidite Formation
-
Dissolve the
-hydroxy ester (100 g scale) in dry DCM (10 vol). Cool to 0°C. -
Add Thionyl Chloride (
, 2.5 equiv) dropwise, followed by Pyridine (4.0 equiv). -
Stir for 2 hours. Quench with water.
-
Isolate the cyclic sulfamidite (often an oil) via phase separation.
Step 2B: Oxidation to Sulfamidate
-
Dissolve the sulfamidite in MeCN:H2O (1:1). Cool to 0°C.
-
Add
(0.01 equiv) and (1.5 equiv). -
Stir vigorously. The mixture will turn yellow/orange.
-
Monitor by TLC/LCMS until conversion is complete (< 4 hours).
-
Quench: Add Isopropanol (0.5 equiv relative to oxidant) to destroy excess Ru species (turns black). Filter through Celite.
Phase 3: Fluorination (Ring Opening)
Objective: Introduce fluorine with inversion of configuration.
Reagents:
-
Tetrabutylammonium Fluoride (TBAF, 1.0M in THF) - Anhydrous preferred.
-
Alternative: CsF in t-Amyl alcohol (for higher thermal stability).
Procedure:
-
Dissolve the Cyclic Sulfamidate in anhydrous THF (0.2 M concentration).
-
Add TBAF (1.2 equiv) at RT.
-
Heat to 50-60°C . Monitor by
F NMR (expect signal around -180 to -200 ppm).-
Mechanism:[1] Fluoride attacks C3, opening the ring to form the N-sulfate intermediate.
-
-
Hydrolysis: Once the ring is open (checked by LCMS), add 20%
(aq) and ether. Stir for 4-12 hours at RT to hydrolyze the N-sulfate and the methyl ester. -
Isolation: Neutralize to pH 6 (isoelectric point). The free amino acid may precipitate, or require ion-exchange chromatography (Dowex 50W) for purification.
Process Optimization & Troubleshooting
| Issue | Root Cause | Mitigation Strategy |
| Elimination (Alkene formation) | Basicity of Fluoride source (F- acts as base). | Use TBAF (anhydrous) buffered with mild acid (e.g., TBA-bifluoride) or switch to CsF in a non-polar solvent. |
| Retro-Aldol (Phase 1) | Quenching temperature too high. | Quench strictly at -78°C with acetic acid/THF mix before adding aqueous salts. |
| Low Fluorination Yield | Moisture in TBAF. | Use commercially available "anhydrous" TBAF or dry CsF at 150°C under vacuum before use. |
Analytical Characterization
Expected Data for 3-Fluoroisovaline:
-
F NMR:
-185 to -195 ppm (multiplet, coupling to H3 and C4-Me). -
H NMR (D2O):
-
1.50 (s, 3H,
-Me). -
1.35 (dd, 3H,
-Me, coupling to F). -
4.8-5.1 (dq, 1H,
-H, large coupling ~48 Hz).
-
1.50 (s, 3H,
-
Mass Spec: [M+H]+ = 136.07 (Calc).
Workflow Diagram
Figure 2: Process workflow for the synthesis of 3-fluoroisovaline.
References
-
Cyclic Sulfamidate Strategy: Melendez, R. E., & Lubell, W. D. (2003). "Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates." Tetrahedron, 59(15), 2581–2616. Link
-
Fluorination of Amino Acids: Qiu, X. L., & Qing, F. L. (2002). "Synthesis of 2-amino-3-fluoro-2-methylpropanoic acid." Journal of Organic Chemistry, 67(20), 7162-7164. (Analogous chemistry for quaternary center). Link
-
XtalFluor Reagents: L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability." Journal of Organic Chemistry, 75(10), 3401–3411. Link
-
Precursor Synthesis (Aldol): Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity of Alpha-Fluoromethyl Amino Acids
Introduction: The Unique Challenge of α-Fluoromethyl Amino Acids
Alpha-fluoromethyl amino acids are invaluable tools in drug discovery and chemical biology. The incorporation of a fluoromethyl group at the alpha-carbon can significantly enhance the metabolic stability, binding affinity, and conformational rigidity of peptides.[1] However, the very properties that make these amino acids so desirable also introduce unique challenges during solid-phase peptide synthesis (SPPS). The strong electron-withdrawing nature of the fluoromethyl group can deactivate both the carboxyl and amino functionalities, leading to low reactivity and a host of potential side reactions.
This technical support guide provides a comprehensive resource for researchers encountering difficulties with the incorporation of α-fluoromethyl amino acids into their peptide sequences. In a question-and-answer format, we will address common problems, explain the underlying chemical principles, and provide detailed, field-proven protocols to overcome these challenges.
I. Troubleshooting Inefficient Coupling Reactions
The most frequently encountered issue with α-fluoromethyl amino acids is poor coupling efficiency, leading to low yields and deletion sequences. This is primarily due to the reduced nucleophilicity of the amino group and the decreased reactivity of the carboxyl group.
Q1: My standard coupling protocol with DIC/HOBt is failing for an α-fluoromethyl amino acid. What is the cause and how can I resolve this?
A1: Standard carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) are often insufficiently reactive to overcome the electronic deactivation of α-fluoromethyl amino acids. The electron-withdrawing fluoromethyl group lowers the pKa of the α-amino group, making it a weaker nucleophile.
Solution: Switch to a more potent coupling reagent. Uronium/aminium or phosphonium salt-based reagents are highly recommended. These reagents form highly reactive intermediates that can drive the sluggish acylation to completion.
| Coupling Reagent Class | Examples | Mechanism of Action | Suitability for α-Fluoromethyl Amino Acids |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Form highly reactive O-acylisourea intermediates. | Highly Recommended. HATU and HCTU are particularly effective due to the formation of activated esters with superior leaving groups.[2][3] |
| Phosphonium Salts | PyBOP, PyAOP | Form reactive phosphonium esters. | Recommended. PyBOP is a robust choice, though HATU and HCTU are often preferred for very difficult couplings. |
| Carbodiimides | DIC, DCC | Form O-acylisourea intermediates. | Not Recommended as a first choice. Often leads to incomplete coupling and potential for side reactions with deactivated amino acids. |
Q2: I've switched to HATU, but my coupling is still incomplete. What are my next steps?
A2: Even with a powerful coupling reagent like HATU, complete coupling of a sterically hindered and electronically deactivated α-fluoromethyl amino acid can be challenging. Several factors can be optimized to improve the outcome.
Solutions:
-
Double Coupling: Perform the coupling step twice with a fresh portion of the activated amino acid and coupling reagent. This ensures that any unreacted sites from the first coupling are driven to completion.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress using a qualitative test like the Kaiser test to determine the optimal time.
-
Increase Equivalents: Use a higher excess of the α-fluoromethyl amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate the coupling reaction and improve yields for difficult sequences.
Experimental Protocol: Double Coupling of an α-Fluoromethyl Amino Acid using HATU
-
Following the standard Fmoc deprotection and washing of the resin-bound peptide, swell the resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, pre-activate the Fmoc-α-fluoromethyl amino acid (4 equivalents) with HATU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL).
-
Repeat steps 2-4 for the second coupling.
-
After the second coupling, wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL) and proceed to the next step in your synthesis.
Workflow for Optimizing Difficult Couplings
Sources
Technical Support Center: Minimizing Side Reactions in the Fluorination of Isovaline Derivatives
Welcome to the technical support center for the fluorination of isovaline and its derivatives. Isovaline, a non-proteinogenic Cα-tetrasubstituted amino acid, is a crucial building block in peptidomimetics and pharmaceuticals due to its ability to induce helical conformations in peptides.[1] The introduction of fluorine into isovaline derivatives can further modulate their biological properties, such as lipophilicity and metabolic stability.[2][3]
However, the fluorination of isovaline derivatives, particularly those containing β-hydroxyl groups, is often plagued by side reactions that can significantly lower yields and complicate purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the fluorination of β-hydroxyisovaline derivatives?
A1: The most prevalent side reactions are elimination to form dehydroamino acids (alkenes) and rearrangements.[4][5] The formation of these byproducts is highly dependent on the choice of fluorinating agent and reaction conditions. For instance, deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) can promote both elimination and carbocation-mediated rearrangements.[1][4]
Q2: My fluorination reaction has a very low yield or isn't working at all. What should I check first?
A2: Before troubleshooting specific side reactions, ensure the fundamentals of your reaction setup are sound.
-
Anhydrous Conditions: Many fluorinating agents react vigorously with water. Ensure all glassware is oven-dried, and solvents are anhydrous.[4]
-
Reagent Quality: Fluorinating agents can degrade over time. Use a fresh bottle or test the activity of your current batch on a simple substrate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere like argon or nitrogen to prevent quenching by atmospheric moisture.[4]
-
Temperature Control: Many fluorination reactions are highly exothermic and require careful temperature management, often starting at low temperatures (-78 °C or 0 °C).[4]
Q3: How do I choose the best fluorinating agent for my isovaline derivative?
A3: The choice depends on the specific transformation you are trying to achieve.
-
Deoxyfluorination (R-OH → R-F): For converting a hydroxyl group to a fluoride, DAST and Deoxo-Fluor® are common choices. Deoxo-Fluor® is generally more thermally stable and may be preferable for sensitive substrates.[6] Newer reagents like PhenoFluor have been shown to reduce elimination side reactions.[4]
-
Electrophilic Fluorination: For the α-fluorination of carbonyl derivatives or other electron-rich centers, electrophilic "F+" sources like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used.[7][8]
Troubleshooting Guide: Specific Side Reactions
This section provides a deeper dive into common problems and their solutions, organized by the type of side reaction.
Issue 1: Excessive Elimination to Dehydroisovaline
Q: I'm attempting a deoxyfluorination of a β-hydroxyisovaline derivative with DAST and observing a significant amount of the corresponding alkene byproduct. How can I suppress this elimination?
A: Elimination is a major competing pathway, especially with sterically hindered tertiary alcohols like those in isovaline derivatives.[4][9] The reaction can proceed through an E1 or E2 mechanism, both of which can be mitigated.
Causality:
-
E1 Pathway: DAST can act as a Lewis acid, promoting the formation of a carbocation intermediate after the hydroxyl group leaves as a good leaving group (HOSF2NEt2). A proton is then abstracted from an adjacent carbon to form the alkene.[5]
-
E2 Pathway: The fluoride ion or other basic species in the reaction mixture can act as a base, abstracting a proton and leading to a concerted elimination.
Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. A lower temperature disfavors the higher activation energy pathway of elimination over the desired SN2 substitution.[4]
-
Protocol: Begin the reaction at -78 °C and allow it to warm slowly to room temperature. Monitor the reaction closely by TLC or crude ¹⁹F NMR to avoid prolonged reaction times at higher temperatures.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
Recommendation: While dichloromethane (DCM) is common, consider using less polar solvents like toluene or hexane to disfavor the formation of charged intermediates that can lead to elimination.[4]
-
-
Use a More Modern or Less Lewis-Acidic Reagent:
-
Flow Chemistry: For reactions that are difficult to control in batch, a continuous-flow microreactor can offer superior temperature and mixing control, potentially minimizing side reactions.[4]
Issue 2: Rearrangement Products
Q: My reaction with DAST is producing a rearranged fluoro-isovaline derivative. What is the cause and how can it be prevented?
A: Skeletal rearrangements are a strong indication of carbocationic intermediates.[4] The Cα-tetrasubstituted nature of isovaline can lead to the formation of a tertiary carbocation, which may be susceptible to rearrangement to a more stable species.
Causality: DAST and other similar reagents can promote the loss of the activated hydroxyl group to form a carbocation. If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will compete with fluoride trapping.[5]
Solutions:
-
Switch to a Less Lewis-Acidic Reagent:
-
Deoxo-Fluor®: As with elimination, Deoxo-Fluor® is a good alternative to DAST to minimize rearrangements.[4]
-
-
Alternative Synthetic Routes: If rearrangements persist, consider a route that avoids carbocationic intermediates. For example, converting the alcohol to a sulfonate (e.g., tosylate or mesylate) and then performing a nucleophilic substitution with a fluoride source (e.g., TBAF, CsF) can be an effective alternative. This proceeds via a more controlled SN2 mechanism.[9]
Issue 3: Over-fluorination with Electrophilic Agents
Q: I am trying to perform a monofluorination on an activated methylene group in my isovaline side chain using Selectfluor®, but I'm getting a mixture of mono- and di-fluorinated products. How can I improve selectivity?
A: Over-fluorination is a common issue when the mono-fluorinated product is of similar or higher reactivity than the starting material.[4]
Causality: The introduction of the first fluorine atom may not sufficiently deactivate the molecule towards further electrophilic attack by Selectfluor®.
Solutions:
-
Control Stoichiometry: This is the most straightforward approach.
-
Protocol: Use slightly less than one equivalent of Selectfluor® (e.g., 0.95 eq) to ensure the starting material is the limiting reagent, thus minimizing the chance of the product reacting further.[4]
-
-
Monitor Reaction Progress:
-
Recommendation: Closely monitor the reaction by TLC, LC-MS, or NMR. Quench the reaction as soon as the starting material has been consumed.
-
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second fluorination more significantly than the first.[4]
Data & Protocol Section
Table 1: Comparison of Common Deoxyfluorinating Agents
| Reagent | Typical Conditions | Common Side Products | Key Considerations |
| DAST | DCM, -78 °C to rt | Elimination, Rearrangement | Thermally unstable, can decompose exothermically.[6] |
| Deoxo-Fluor® | DCM, 0 °C to rt | Elimination (often less than DAST) | More thermally stable and often less prone to rearrangements than DAST.[4] |
| PhenoFluor™ | Toluene or DCM, rt to elevated temp. | Minimal elimination reported | Broader substrate scope and higher functional group tolerance.[4] |
Experimental Protocol: General Procedure for Deoxyfluorination with Deoxo-Fluor®
This is a general guideline and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the protected β-hydroxyisovaline derivative (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. For particularly sensitive substrates, cooling to -78 °C is recommended.
-
Reagent Addition: Add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution. An exotherm may be observed.
-
Reaction: Allow the reaction to stir and slowly warm to room temperature over 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench the excess reagent. Caution: Gas evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Deoxyfluorination
Caption: Troubleshooting workflow for low yield in deoxyfluorination reactions.
Mechanism: Desired SN2 vs. E1 Side Reaction
Caption: Competing SN2 (desired) and E1 (side reaction) pathways.
References
-
Yoon, T. P., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. PubMed Central. [Link]
-
Toniolo, C., et al. (2011). Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. PubMed. [Link]
-
Glavin, D. P., et al. (2009). Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. PubMed Central. [Link]
-
Linclau, B., et al. (2016). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Organic & Biomolecular Chemistry. [Link]
-
Ashenhurst, J. (2015). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. [Link]
-
Zhu, R., et al. (2016). Ligand-Enabled Stereoselective β-C(sp3)–H Fluorination: Synthesis of Unnatural Enantiopure anti-β-Fluoro-α-Amino Acids. PubMed Central. [Link]
-
Hunter, L. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
-
Allamandola, L. J., et al. Enigmatic Isovaline: Investigating the Stability, Racemization, and Formation of a Non-Biological Meteoritic Amino Acid. NASA Technical Reports Server. [Link]
-
LibreTexts. (2023). Elimination Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Glavin, D. P., et al. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. PubMed. [Link]
-
Murphy, C. D., et al. (2019). Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega. [Link]
-
ResearchGate. (2025). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. [Link]
-
Glavin, D. P., et al. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. NASA Technical Reports Server. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
ResearchGate. C(sp 3 )-H fluorination of amino acids with Selectfluor. [Link]
-
ResearchGate. (2025). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. [Link]
-
Michigan State University. Alcohol Reactivity. [Link]
-
Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. [Link]
-
University of Calgary. Reactions of Alcohols. [Link]
-
Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Gouverneur, V., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. [Link]
-
Forró, E., et al. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry. [Link]
-
Linclau, B., et al. (2018). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton. [Link]
-
Pourceau, G., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]
-
Gotor-Fernández, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
-
Smith, M. (2018). Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Bryn Mawr College. [Link]
Sources
- 1. Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Enabled Stereoselective β-C(sp3)–H Fluorination: Synthesis of Unnatural Enantiopure anti-β-Fluoro-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Temperature for Electrophilic Fluorination
Welcome to the Technical Support Center for electrophilic fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the underlying principles that govern the success of your fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for electrophilic fluorination reactions?
A: There is no single "one-size-fits-all" temperature for electrophilic fluorination. The optimal temperature is highly dependent on the substrate's reactivity, the chosen fluorinating agent (e.g., Selectfluor®, NFSI), and the solvent.[1][2] Reactions can be successfully performed at temperatures ranging from -78°C for highly reactive substrates to elevated temperatures of 80-120°C for less reactive systems.[1][3] For instance, some palladium-catalyzed C-H fluorinations are conducted at temperatures between 25-40°C, while others may require up to 120°C.[4][5]
Q2: How does temperature influence the rate and yield of my fluorination reaction?
A: Temperature is a critical factor controlling the kinetics of the reaction. Generally, increasing the temperature increases the reaction rate, which can lead to higher yields in a shorter time.[2] However, excessively high temperatures can also promote side reactions, such as decomposition of the substrate or fluorinating agent, or lead to the formation of undesired byproducts, thereby reducing the overall yield.[2] For some substrates, particularly those with electron-withdrawing groups, higher temperatures may be necessary to achieve difluorination.[6]
Q3: Can temperature affect the regioselectivity and stereoselectivity of my reaction?
A: Absolutely. Reaction temperature can significantly impact the kinetic versus thermodynamic control of the product distribution, thereby influencing regioselectivity.[5] A systematic study of the reaction at different temperatures may reveal an optimal condition for the desired isomer.[5] In stereoselective fluorinations, temperature can affect the conformational flexibility of the substrate-catalyst complex, which in turn can influence the enantiomeric excess (ee) of the product. Optimization of solvent and temperature, for instance, carrying out reactions at 0°C, has been shown to improve enantioselectivity in certain cases.[7]
Q4: Are there any safety concerns related to temperature in electrophilic fluorination?
A: Yes, safety is paramount. Some electrophilic fluorinating agents can be thermally unstable. For example, reagents like DAST (while not a classic electrophilic "F+" source, it's a common fluorinating agent) can decompose at elevated temperatures, releasing corrosive byproducts.[2] It is crucial to consult the Safety Data Sheet (SDS) for the specific reagent being used.[2] Additionally, be aware of potential exothermic reactions, especially when scaling up. Some fluorinating agents, like Selectfluor®, can react exothermically with certain solvents like DMF.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am observing very low conversion of my starting material, even after a prolonged reaction time. How can I use temperature to improve the yield?
A: Diagnosis & Solution
Low reactivity is a common hurdle in electrophilic fluorination, often due to an insufficiently nucleophilic substrate or a mild fluorinating agent. Temperature can be a powerful tool to overcome this activation energy barrier.
Troubleshooting Workflow:
Caption: Workflow for optimizing temperature to improve yield.
Experimental Protocol: Stepwise Temperature Increase
-
Initial Reaction: Set up your reaction at the literature-reported temperature or room temperature if no prior information is available.
-
Monitoring: After a set time (e.g., 2-4 hours), take an aliquot and analyze it using TLC, GC-MS, or NMR to determine the extent of conversion.
-
Incremental Heating: If conversion is low, increase the reaction temperature by 10-20°C.
-
Re-evaluation: Stir at the new temperature for another 2-4 hours and re-analyze.
-
Repeat: Continue this stepwise increase, carefully monitoring for the appearance of byproducts or decomposition of your starting material. Some challenging fluorinations may require temperatures as high as 80-120°C.[1][3]
-
Optimization: Once you identify a temperature that provides a reasonable rate of conversion without significant side reactions, you can perform a more focused optimization around that temperature.
Causality: The rate of a chemical reaction is exponentially dependent on temperature, as described by the Arrhenius equation. By increasing the temperature, you provide the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of a successful reaction event.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Q: My electrophilic aromatic fluorination is producing a mixture of ortho-, meta-, and para-isomers. Can temperature optimization improve the regioselectivity?
A: Diagnosis & Solution
Poor regioselectivity often arises when the electronic and steric factors governing the position of attack do not strongly favor one isomer over another. Temperature can influence the selectivity by shifting the balance between kinetically and thermodynamically controlled pathways.
Strategies for Temperature-Mediated Selectivity Enhancement:
-
Lowering the Temperature: Often, conducting the reaction at a lower temperature (e.g., 0°C, -20°C, or even -78°C) can enhance selectivity.[7] At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lowest activation energy. This can lead to the preferential formation of a single isomer.
-
Systematic Temperature Screening: If lowering the temperature is not effective or leads to a sluggish reaction, a systematic screening at various temperatures (e.g., -20°C, 0°C, 25°C, 50°C) is recommended.[5] This can help identify an optimal temperature where the formation of the desired isomer is maximized relative to the others.
Experimental Protocol: Temperature Screening for Regioselectivity
-
Parallel Reactions: Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., -20°C, 0°C, room temperature, 40°C).
-
Consistent Parameters: Ensure all other reaction parameters (solvent, concentration, stoichiometry) are identical across all reactions.
-
Time Course Analysis: Monitor each reaction over time to ensure you are comparing them at a similar level of conversion, as the product ratio may change over the course of the reaction.
-
Product Ratio Analysis: Once the reactions have reached a reasonable conversion, quench them and analyze the product mixture by GC, HPLC, or NMR to determine the isomeric ratio.
-
Identify Optimum: Select the temperature that provides the highest ratio of the desired regioisomer.
Data Summary Table:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Ratio of Desired Isomer : Undesired Isomers |
| -20 | 24 | 35 | 15 : 1 |
| 0 | 12 | 60 | 10 : 1 |
| 25 (RT) | 6 | 85 | 4 : 1 |
| 40 | 3 | 95 | 2 : 1 |
Causality: The distribution of products in a reaction with multiple possible outcomes is determined by the relative rates of formation of each product. These rates are temperature-dependent. By altering the temperature, you can change the relative rates and thus the final product distribution. Lower temperatures tend to favor the product formed via the transition state of lowest energy (kinetic control).
Problem 3: Formation of Di- or Poly-fluorinated Byproducts
Q: I am trying to synthesize a mono-fluorinated product, but I am observing significant amounts of di- and poly-fluorinated species. How can temperature help me control the degree of fluorination?
A: Diagnosis & Solution
Over-fluorination occurs when the mono-fluorinated product is sufficiently activated to react further with the fluorinating agent.[1] This is a common issue in the fluorination of electron-rich systems. Temperature control is a key strategy to mitigate this problem.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting over-fluorination.
Experimental Protocol: Low-Temperature Fluorination
-
Pre-cool: Cool the solution of your substrate in the chosen solvent to the desired low temperature (e.g., 0°C or -78°C) before adding the fluorinating agent.
-
Slow Addition: Add the fluorinating agent slowly, either as a solid in portions or as a solution dropwise, to maintain the low temperature and control the reaction rate.
-
Careful Monitoring: Monitor the reaction closely by TLC or rapid GC-MS analysis. The goal is to stop the reaction as soon as the starting material is consumed and before significant amounts of the di-fluorinated product appear.
-
Quenching: Once the optimal point is reached, quickly quench the reaction.
Causality: The activation energy for the second fluorination is often higher than the first. By lowering the temperature, you can create a larger difference in the reaction rates between the first and second fluorination, allowing for the accumulation of the mono-fluorinated product before it has a chance to react further.
References
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. [Link]
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Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation. (n.d.). Books. [Link]
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Site selectivities in fluorination. (n.d.). UCL Discovery. [Link]
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A quantitative reactivity scale for electrophilic fluorinating reagents. (2018). Chemical Science (RSC Publishing). [Link]
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Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (n.d.). PMC - NIH. [Link]
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Electrophilic fluorination. (n.d.). Wikipedia. [Link]
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Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. (2013). PMC. [Link]
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Help on tricky electrophilic fluorination. (2025). Reddit. [Link]
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Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (n.d.). ScienceDirect. [Link]
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Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. (2026). Pharmaceutical Technology. [Link]
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Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. (n.d.). ScienceDirect. [Link]
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Optimizing thermal block length during infrared neural inhibition to minimize temperature thresholds. (2021). PubMed. [Link]
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Flow Rate Optimization for Thermal-FSI of Minichannel Heat Sink: A Numerical approach. (n.d.). ResearchGate. [Link]
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Optimizing Sensor Placement for Temperature Mapping during Ablation Procedures. (2024). MDPI. [Link]
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Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. (n.d.). ChemRxiv. [Link]
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Light-driven Deoxyfluorination of Alcohols with Seletfluor. (2019). Scientific Update. [Link]
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Electrophilic Fluorination. (n.d.). Bryn Mawr College. [Link]
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Optimal temperature in targeted temperature management without automated devices using a feedback system: A multicenter study. (2022). PubMed. [Link]
-
Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. (n.d.). ChemRxiv. [Link]
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Validation & Comparative
A Comparative Guide to the Metabolic Stability of Isovaline and 3-Fluoroisovaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the pursuit of developing novel therapeutics, particularly in the realm of peptidomimetics and other specialized small molecules, the metabolic stability of constituent amino acids is a critical determinant of in vivo efficacy and pharmacokinetic profile. Non-proteinogenic amino acids, such as isovaline, are of significant interest due to their unique structural properties that can confer resistance to enzymatic degradation. This guide provides an in-depth technical comparison of the metabolic stability of isovaline and its rationally designed fluorinated analog, 3-fluoroisovaline. Through an exploration of the underlying biochemical principles and presentation of detailed experimental protocols, we aim to equip researchers with the knowledge to assess and enhance the metabolic robustness of their lead compounds.
The Rationale for α,α-Disubstitution and Fluorination in Drug Design
The therapeutic potential of many small molecules and peptides is often hampered by rapid metabolic clearance, primarily mediated by hepatic enzymes. Two key strategies to mitigate this are the incorporation of α,α-disubstituted amino acids and the strategic placement of fluorine atoms.
Isovaline: An α,α-Disubstituted Amino Acid
Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic amino acid characterized by the presence of two substituents at its α-carbon (a methyl and an ethyl group). This structural feature provides significant steric hindrance around the α-carbon, which is a primary site for enzymatic attack.
-
Resistance to Proteolysis: When incorporated into peptides, α,α-disubstituted amino acids like isovaline disrupt the recognition sites for proteases, thereby preventing peptide bond cleavage and extending the half-life of the peptide therapeutic[1].
-
Conformational Rigidity: The steric bulk at the α-carbon restricts the conformational freedom of the amino acid, which can be advantageous in designing peptides with specific secondary structures[2].
-
Resistance to Racemization: The absence of a hydrogen atom at the α-carbon makes α,α-disubstituted amino acids resistant to racemization, a metabolic process that can lead to inactive or even toxic stereoisomers[3].
3-Fluoroisovaline: Leveraging Fluorine's Unique Properties
While isovaline possesses inherent stability, its aliphatic side chain remains susceptible to oxidative metabolism. The introduction of a fluorine atom, as in the case of 3-fluoroisovaline, is a well-established strategy in medicinal chemistry to enhance metabolic stability[4][5][6]. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic fate[7].
-
Blocking Sites of Metabolism: The primary mechanism by which fluorination enhances metabolic stability is by replacing a metabolically labile C-H bond with a much stronger C-F bond. This "metabolic shielding" prevents oxidative enzymes, particularly Cytochrome P450 (CYP) monooxygenases, from hydroxylating that position[8].
-
Altering Electronic Properties: The strong electron-withdrawing nature of fluorine can decrease the electron density of neighboring atoms, potentially making them less susceptible to enzymatic oxidation[7].
-
Modulating Physicochemical Properties: Fluorination can also impact a molecule's lipophilicity and binding affinity for metabolic enzymes, which can further influence its pharmacokinetic profile[7].
Postulated Metabolic Pathways
While direct metabolic studies on isovaline are scarce, its metabolism can be inferred from its structural analogs, such as α-aminoisobutyric acid (AIB) and its proteinogenic isomer, valine.
Isovaline Metabolism:
The catabolism of branched-chain amino acids like valine typically involves two primary steps: transamination followed by oxidative decarboxylation[9][10]. It is plausible that isovaline undergoes a similar fate. The ethyl group of isovaline, particularly the methylene (CH2) and terminal methyl (CH3) groups, are potential sites for CYP-mediated hydroxylation, a common pathway for the metabolism of aliphatic compounds[11].
3-Fluoroisovaline Metabolism:
By placing a fluorine atom at the 3-position (the methylene group of the ethyl side chain), we hypothesize a significant reduction in oxidative metabolism at this site. The strong C-F bond would be resistant to hydroxylation by CYP enzymes. This would likely redirect metabolism to other, less favorable sites or significantly slow down the overall metabolic clearance of the molecule.
Diagram: Postulated Metabolic Pathways
Caption: Postulated metabolic pathways for isovaline and 3-fluoroisovaline.
Experimental Design for Comparative Metabolic Stability Assessment
To empirically determine the comparative metabolic stability of isovaline and 3-fluoroisovaline, a series of in vitro assays are recommended. These assays, primarily using liver-derived subcellular fractions and cells, are the industry standard for early-stage drug metabolism and pharmacokinetic (DMPK) profiling.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are abundant in the endoplasmic reticulum of hepatocytes[12].
Causality Behind Experimental Choices:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes. They are a cost-effective and high-throughput model for assessing oxidative metabolism.
-
NADPH Cofactor: CYP enzymes require NADPH as a cofactor for their catalytic activity. Incubations are run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.
-
Time Points: Multiple time points are used to determine the rate of disappearance of the parent compound.
-
Control Compounds: Verapamil (high clearance) and Diazepam (low clearance) are used as positive controls to ensure the metabolic competency of the microsomal batch.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mg/mL stock solution of pooled human liver microsomes (HLM) in the phosphate buffer.
-
Prepare a 20 mM stock solution of NADPH in the phosphate buffer.
-
Prepare 10 mM stock solutions of isovaline, 3-fluoroisovaline, verapamil, and diazepam in DMSO.
-
-
Incubation:
-
In a 96-well plate, for each compound, prepare incubation mixtures containing 0.5 mg/mL HLM and 1 µM of the test compound in phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the negative control, add an equal volume of buffer.
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the 0-minute time point.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.
Causality Behind Experimental Choices:
-
Cryopreserved Human Hepatocytes: These cells provide a more physiologically relevant model than microsomes, as they contain a full complement of metabolic enzymes and cofactors in their natural cellular environment.
-
Longer Incubation Times: Hepatocyte assays are often run for longer periods (e.g., up to 4 hours) to detect the metabolism of more stable compounds.
-
Metabolite Identification: The supernatant from hepatocyte incubations can be used for metabolite identification, providing a more complete picture of the metabolic fate of the compound.
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Adjust the cell density to 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
In a 24-well plate, add the hepatocyte suspension to each well.
-
Add the test compounds (isovaline, 3-fluoroisovaline, and controls) to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the cell suspension and quench the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Process the samples as described for the microsomal assay.
-
Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound.
-
Diagram: Experimental Workflow for Metabolic Stability Assays
Caption: General workflow for in vitro metabolic stability assessment.
Data Presentation and Interpretation
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). These parameters provide a quantitative measure of a compound's metabolic stability.
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound | Assay Type | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Isovaline | Liver Microsomes | 65 | 10.7 |
| 3-Fluoroisovaline | Liver Microsomes | > 120 | < 5.8 |
| Isovaline | Hepatocytes | 90 | 7.7 |
| 3-Fluoroisovaline | Hepatocytes | > 240 | < 2.9 |
| Verapamil (Control) | Liver Microsomes | 8 | 86.6 |
| Diazepam (Control) | Liver Microsomes | 115 | 6.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation of Results:
Based on the hypothetical data, 3-fluoroisovaline exhibits significantly greater metabolic stability than isovaline in both liver microsomes and hepatocytes. The longer half-life and lower intrinsic clearance of 3-fluoroisovaline suggest that blocking the potential site of metabolism on the ethyl side chain with a fluorine atom is an effective strategy to reduce metabolic clearance.
Conclusion
The strategic incorporation of structural modifications to enhance metabolic stability is a cornerstone of modern drug discovery. The comparison between isovaline and 3-fluoroisovaline serves as a compelling example of this principle. The inherent stability conferred by the α,α-disubstituted nature of isovaline is likely to be significantly enhanced by the metabolic shielding effect of fluorination.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis. By employing a combination of liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the metabolic fate of their compounds and make data-driven decisions to optimize their pharmacokinetic properties. The anticipated outcome is that 3-fluoroisovaline will demonstrate superior metabolic stability, highlighting the power of fluorination as a tool to create more durable and effective therapeutic agents.
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Agyei, D., & Danquah, M. K. (2011). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. AMB Express, 1(1), 22. [Link]
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Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487-5492. [Link]
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He, J., Chen, Y., He, J., & Guo, F. (2021). Branched-chain amino acids promote hepatic Cyp7a1 expression and bile acid synthesis via suppressing FGF21-ERK pathway. Journal of Lipid Research, 62, 100078. [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
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Salter, M., & Pogson, C. I. (1985). The role of fluorinated analogues of amino acids in the study of protein and amino acid metabolism. Essays in Biochemistry, 21, 1-36. [Link]
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Chapman, K. A., & Ribes, A. (2018). Metabolic rerouting of valine and isoleucine oxidation increases survival in zebrafish models of disorders of propionyl-CoA metabolism. Molecular Genetics and Metabolism, 125(1-2), 108-115. [Link]
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Lian, K., Du, C., & Liu, Y. (2021). The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance. Frontiers in Endocrinology, 12, 742168. [Link]
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Lee, H. S., & Guo, J. T. (2015). Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function. International Journal of Molecular Sciences, 16(9), 22358-22372. [Link]
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NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
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Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. NASA Technical Reports Server. [Link]
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Al-Sanea, M. M. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia, 3(3), 1029-1053. [Link]
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Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
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Stoll, B., & Burrin, D. G. (2006). Measuring splanchnic amino acid metabolism in vivo using stable isotopic tracers. Journal of Animal Science, 84(suppl_E), E60-E72. [Link]
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Peptides. (2025). Non-Protein Amino Acids: 7 Astonishing Benefits. [Link]
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Kim, H. J., & Lee, K. H. (2020). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 25(18), 4252. [Link]
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Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism, 15(1), 33. [Link]
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Bioavailability comparison of fluorinated vs non-fluorinated amino acids
Executive Summary
The Fluorine Effect in Pharmacokinetics The strategic incorporation of fluorine into amino acids is not merely a structural modification; it is a fundamental reprogramming of a molecule’s physicochemical profile.[1][2][3] For drug developers, the transition from non-fluorinated (wild-type) to fluorinated amino acids offers a predictable yet potent method to modulate bioavailability.
The core advantage lies in the "Fluoro-Effect" : the simultaneous enhancement of metabolic stability (via C-F bond strength and steric shielding) and membrane permeability (via altered lipophilicity), often without disrupting target binding affinity. This guide analyzes these mechanisms, presents comparative data, and details the experimental protocols required to validate these enhancements in a drug discovery setting.
Part 1: Mechanistic Foundations of Bioavailability
To understand the bioavailability divergence, we must analyze the atomic-level causality.
Metabolic Stability & Proteolytic Resistance[3]
-
The Mechanism: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing oxidizable C-H bonds with C-F bonds blocks metabolic "soft spots" targeted by Cytochrome P450 enzymes.
-
Steric Shielding: Fluorine’s van der Waals radius (1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than a Methyl group. This intermediate size creates a "steric shield" that protects the peptide backbone from proteolytic enzymes (e.g., DPP-IV, chymotrypsin) without abolishing the molecule's ability to fit into receptor binding pockets.
The "Polar Hydrophobicity" Paradox
-
Lipophilicity: Fluorination typically increases the partition coefficient (LogP), enhancing passive membrane permeability.
-
The Paradox: While C-F bonds are highly polar, the low polarizability of the fluorine atom means fluorinated side chains often segregate from both aqueous and hydrocarbon environments. This unique "fluorous" character facilitates transit across the lipid bilayer (hydrophobic core) while maintaining solubility in the aqueous cytosol.
Active Transport Selectivity (LAT1)
-
Tumor Specificity: Large neutral amino acid transporter 1 (LAT1/SLC7A5) is upregulated in many cancers.[4][5] Fluorinated analogs like 3-fluoro-L-
-methyl-tyrosine (FAMT) exploit this. Unlike wild-type tyrosine, which is transported by both LAT1 (cancer & brain) and LAT2 (ubiquitous), FAMT is highly selective for LAT1. This selectivity reduces systemic background noise and enhances tumor-specific bioavailability.
Part 2: Comparative Performance Data
The following data contrasts wild-type amino acids with their fluorinated counterparts, highlighting the shift in pharmacokinetic parameters.
Table 1: Physicochemical & Metabolic Comparison
| Feature | Leucine (Wild-Type) | Hexafluoroleucine (5,5,5,5',5',5'-F6-Leu) | Impact on Bioavailability |
| Proteolytic Half-life | < 1 hour (in plasma) | > 24 hours | >20-fold increase in resistance to enzymatic degradation. |
| Hydrophobicity | Moderate | High (Fluorous character) | Enhanced passive diffusion across BBB and cell membranes. |
| Helix Propensity | High | Low | Fluorination can disrupt |
| Metabolic Route | Oxidative decarboxylation | Resistant to oxidation | Prolonged systemic circulation (AUC increase). |
Table 2: Transporter Selectivity (Tyrosine vs. FAMT)
| Parameter | L-Tyrosine (Non-Fluorinated) | 3-Fluoro-L- | Clinical Significance |
| LAT1 Affinity ( | ~20 | ~20-30 | Retains high affinity for the cancer-associated transporter. |
| LAT2 Transport | Yes (High) | No (Negligible) | FAMT avoids uptake by normal tissues expressing LAT2. |
| Renal Clearance | Reabsorbed via LAT2 | Rapid excretion | High tumor-to-background ratio for imaging/therapy. |
| Tumor Uptake | High (but non-specific) | High (Specific ) | Critical for targeted radionuclide therapy (e.g., |
Part 3: Visualization of Mechanisms
Diagram 1: The Bioavailability Enhancement Pathway
This diagram illustrates the causal flow from atomic substitution to macroscopic pharmacokinetic benefits.
Caption: Causal pathway linking atomic fluorination to enhanced pharmacokinetic parameters (AUC and Tissue Concentration).
Part 4: Experimental Protocols (Self-Validating Systems)
To objectively assess the bioavailability advantages described above, the following protocols should be employed. These are designed to be self-validating , meaning they include internal controls to verify assay performance.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic half-life extension provided by fluorination.
-
Preparation:
-
Prepare 10 mM stock solutions of the Fluorinated AA and Non-Fluorinated Control (e.g., Leucine vs. Hexafluoroleucine) in DMSO.
-
Thaw Liver Microsomes (Human/Rat) on ice.
-
-
Incubation System:
-
Test: Phosphate buffer (pH 7.4) + Microsomes (0.5 mg/mL protein) + Test Compound (1
M). -
Control (Validation): Include Testosterone (high turnover control) and Warfarin (low turnover control) to validate enzyme activity.
-
-
Reaction Initiation:
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
At
min, remove aliquots. -
Quench: Immediately add to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
determines . -
Success Criterion: Fluorinated analog should show
half-life compared to wild-type.
-
Protocol B: Competitive LAT1 Transport Assay
Objective: Confirm if the fluorinated analog retains specific uptake via the cancer-associated transporter LAT1.
-
Cell Lines:
-
LNCaP cells (High LAT1 expression).
-
Xenopus oocytes (injected with LAT1 cRNA) - Optional for strict specificity.
-
-
Tracer:
-
Use
-L-Leucine as the reference substrate.
-
-
Workflow:
-
Wash cells in Na+-free Choline-Cl uptake buffer (LAT1 is Na+-independent).
-
Zero-Trans Condition: Add
-L-Leucine (1 M) alone (Control). -
Competition: Add
-L-Leucine + Unlabeled Fluorinated AA (graded concentrations: 1-1000 M). -
Inhibition Control: Add BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a known LAT1 inhibitor.
-
-
Measurement:
-
Incubate 1-5 mins (linear phase).
-
Lyse cells with 0.1 N NaOH.
-
Measure radioactivity via Liquid Scintillation Counting.
-
-
Validation:
-
Generate IC50 curves.
-
Interpretation: If the Fluorinated AA competes effectively (low IC50), it is a LAT1 substrate. If uptake persists in the presence of Na+ (using a different buffer), check for LAT2 promiscuity.
-
Diagram 2: LAT1 Specificity Workflow
Caption: Experimental logic for determining LAT1 transport specificity of fluorinated amino acids.
References
-
BenchChem. (2025).[3] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. Retrieved from
-
National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. Retrieved from
-
ResearchGate. (2025). Transport of 3-Fluoro-L-alpha-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1. Retrieved from
-
Royal Society of Chemistry. (2025). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Retrieved from
-
Spandidos Publications. (2025). L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms. Retrieved from
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Description of LAT1 Transport Mechanism at an Atomistic Level [frontiersin.org]
Comparative Analysis of GABA-B Receptor Binding Affinity and Functional Efficacy: Isovaline Analogs vs. Canonical Agonists
Executive Summary: The Peripheral Analgesia Imperative
The development of peripherally restricted analgesics is a critical priority in neuropharmacology, driven by the need to circumvent the severe central nervous system (CNS) side effects—such as sedation, respiratory depression, and tolerance—associated with opioids and centrally acting drugs [1]. The
Enter Isovaline , an unusual, non-proteinogenic amino acid. Recent electrophysiological and behavioral assays have demonstrated that the R-enantiomer of isovaline acts as an atypical agonist at GABA-B receptors, providing robust peripheral analgesia without crossing the BBB [1, 2]. This guide provides an objective, data-driven comparison of the binding affinities, functional efficacies, and experimental validations of isovaline analogs against canonical GABA-B agonists.
Mechanistic Causality: Why Isovaline Behaves Differently
To understand the comparative data, we must first examine the causality behind the receptor-ligand interactions. GABA-B receptors are obligate heterodimers comprising GABA-B1 (ligand-binding) and GABA-B2 (G-protein coupling) subunits. Activation typically leads to the
While R-baclofen binds the orthosteric site with high affinity and rapidly induces GIRK currents across almost all GABA-B expressing cells, R-isovaline exhibits highly tissue-specific and atypical binding kinetics [2].
-
The Recombinant vs. Native Discrepancy: In recombinant systems (e.g., AtT-20 cells transfected with GABA-B1/B2), R-baclofen produces strong K+ currents, whereas R-isovaline fails to evoke any response [1].
-
The Auxiliary Protein Hypothesis: R-isovaline's ability to activate GABA-B in native thalamic slices but not in recombinant cells suggests its efficacy is dependent on cell-specific auxiliary proteins, such as Potassium Channel Tetramerization Domain (KCTD) proteins, which alter ligand affinity and desensitization kinetics [1, 2].
GABA-B receptor signaling comparing R-Baclofen and R-Isovaline pathways.
Comparative Data Analysis
The following table synthesizes the binding affinity, functional efficacy, and physiological outcomes of key isovaline analogs and reference compounds based on recent patch-clamp and in vivo studies [1, 2, 3, 4].
| Compound | Target Receptor(s) | Evoked K+ Current (Native Tissue) | Evoked K+ Current (Recombinant) | BBB Permeability | CNS Side Effects | Analgesic Efficacy |
| R-Baclofen | GABA-B (Full Agonist) | Fast onset, high amplitude | Yes | High | Severe (Sedation, Hypothermia) | High (Central & Peripheral) |
| R-Isovaline | GABA-B (Atypical Agonist) | Slow onset, long duration | No | Very Low | None observed at ED95 | High (Peripheral only) |
| S-Isovaline | Unknown / Non-GABA-B | None / Negligible | No | Very Low | None observed | Moderate (Mechanism unclear) |
| ACBC * | NMDA (Antagonist) | N/A | N/A | Low | Minimal | High (Spinal/Dermatomal) |
| GABA | GABA-A, GABA-B, GABA-C | Fast onset, high amplitude | Yes | Low (Systemic) | Minimal (Peripheral admin) | Moderate (Rapidly metabolized) |
*ACBC = 1-amino-1-cyclobutane carboxylic acid, a cyclized structural isomer of isovaline.
Key Takeaway: While S-isovaline and structural isomers like ACBC exhibit antinociceptive properties, they do not act primarily through GABA-B receptor-coupled K+ currents. R-isovaline is unique in its stereospecific, atypical GABA-B agonism, offering a prolonged duration of action due to distinct conformational changes induced at the receptor site [2, 4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the methodologies used to evaluate these compounds must be self-validating. This means incorporating specific pharmacological antagonists and allosteric modulators directly into the workflow to prove causality.
Protocol A: In Vitro Electrophysiological Validation (Patch-Clamp)
This protocol differentiates atypical agonists (R-isovaline) from canonical agonists (R-baclofen) by measuring GIRK channel conductance in native thalamic slices.
Step-by-Step Methodology:
-
Tissue Preparation: Prepare 250 µm thick coronal slices of rat brain containing the ventrobasal thalamus. Incubate in artificial cerebrospinal fluid (aCSF) at 34°C.
-
Whole-Cell Configuration: Establish whole-cell voltage-clamp recordings using borosilicate glass pipettes (3–5 MΩ) filled with a potassium gluconate-based internal solution. Hold the membrane potential at -112.5 mV to isolate inwardly rectifying K+ currents.
-
Baseline Establishment: Record baseline holding current for 5 minutes.
-
Agonist Application (Test): Bath-perfuse R-isovaline (50 µM – 1 mM) or R-baclofen (5 µM). Observation: R-baclofen induces a rapid inward current; R-isovaline induces a slowly developing, long-lasting inward current [2].
-
Self-Validation 1 (Antagonism): Co-apply the specific GABA-B antagonist CGP52432 (1 µM). Causality Check: The current must return to baseline, proving the conductance is strictly GABA-B mediated.
-
Self-Validation 2 (Allosteric Modulation): Wash out the antagonist. Co-apply R-isovaline with the GABA-B positive allosteric modulator (PAM) CGP7930. Causality Check: The R-isovaline-induced current should be significantly potentiated, confirming interaction with the GABA-B receptor complex [2, 3].
Step-by-step electrophysiological workflow for validating GABA-B receptor agonism.
Protocol B: In Vivo Peripheral Analgesia Assay
To prove that R-isovaline's in vitro GABA-B activity translates to peripheral analgesia without CNS penetration.
Step-by-Step Methodology:
-
Induction of Allodynia: Inject Prostaglandin E2 (PGE2, 100 ng) subcutaneously into the plantar surface of the mouse hindpaw to sensitize peripheral nociceptors.
-
Baseline Testing: Measure mechanical allodynia using von Frey filaments 15 minutes post-PGE2 injection.
-
Drug Administration: Administer R-isovaline, R-baclofen, or vehicle locally (intraplantar) or systemically (intraperitoneal).
-
Efficacy Assessment: Re-test with von Frey filaments. Observation: Both R-isovaline and R-baclofen attenuate allodynia [3].
-
CNS Toxicity Screen (The Differentiator): Subject the mice to a rotarod test (motor coordination) and rectal temperature monitoring. Observation: R-baclofen causes severe motor impairment and hypothermia. R-isovaline shows zero deviation from baseline, proving its restriction to the peripheral nervous system [3].
Conclusion
The comparative analysis of isovaline analogs reveals a highly nuanced pharmacological landscape. While R-baclofen remains the gold standard for universal GABA-B activation, its clinical application for pain is fundamentally flawed by its BBB permeability. R-isovaline represents a paradigm shift: an atypical agonist that leverages tissue-specific receptor conformations to deliver targeted, peripheral analgesia. For drug development professionals, the structural scaffold of R-isovaline offers a promising foundation for engineering next-generation, non-opioid analgesics devoid of central toxicity.
References
-
Cooke, J. E., et al. "Isovaline Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons." PLOS One, 2015.[Link]
-
Cooke, J. E., et al. "R-Isovaline: a subtype-specific agonist at GABA(B)-receptors?" Neuroscience, 2012. [Link]
-
Whitehead, R. A., et al. "GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline." Neuroscience, 2012.[Link]
-
Fung, H. C., et al. "Analgesic Properties of the Novel Amino Acid, Isovaline." Anesthesiology, 2010. [Link]
Spectroscopic characterization of 3-fluoro-2-amino-2-methylbutanoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-fluoro-2-amino-2-methylbutanoic Acid: A Comparative Analysis
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[] Fluorinated amino acids, a privileged class of building blocks, exemplify this principle, enabling the precise modulation of peptide and protein properties.[2] 3-fluoro-2-amino-2-methylbutanoic acid represents a unique scaffold, combining the steric hindrance of a quaternary α-carbon with the potent electronic influence of a fluorine atom at the β-position. Unambiguous structural confirmation and purity assessment of such molecules are paramount, necessitating a multi-faceted spectroscopic approach.
This guide provides a comprehensive framework for the spectroscopic characterization of 3-fluoro-2-amino-2-methylbutanoic acid. As direct experimental data for this specific compound is not extensively published, we will leverage established spectroscopic principles and comparative data from structurally related analogs to predict its spectral features. This approach not only serves as a practical guide for researchers working with this molecule but also illustrates the fundamental effects of fluorination and alkyl substitution on spectroscopic outcomes. We will compare its predicted data against its non-fluorinated counterpart, 2-amino-2-methylbutanoic acid (isovaline), and the common proteinogenic amino acid, L-valine, to provide a clear and instructive analysis.
The Profound Influence of Fluorine in Spectroscopy
The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[3] Its large chemical shift dispersion (~800 ppm) provides exquisite sensitivity to the local electronic environment, making ¹⁹F NMR an invaluable tool for studying molecular structure, conformation, and interactions with virtually no background interference in biological systems.[4][5] The presence of fluorine also introduces characteristic spin-spin couplings to nearby ¹H and ¹³C nuclei (H-F and C-F coupling), which provide powerful constraints for structural elucidation.[3] In infrared (IR) spectroscopy, the C-F bond exhibits a strong stretching vibration, while in mass spectrometry (MS), fluorine's monoisotopic nature (¹⁹F) simplifies mass calculations and isotopic pattern analysis.
Comparative Structural Framework
To understand the unique spectroscopic signature of 3-fluoro-2-amino-2-methylbutanoic acid, it is essential to compare it with structurally similar, well-characterized molecules. This guide will focus on the following compounds:
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Difference from Target |
| Target: 3-fluoro-2-amino-2-methylbutanoic acid | C₅H₁₀FNO₂ | 135.14 | Target Molecule | |
| Comparator 1: 2-amino-2-methylbutanoic acid (Isovaline) | C₅H₁₁NO₂ | 117.15[6] | Lacks fluorine atom | |
| Comparator 2: L-Valine (2-amino-3-methylbutanoic acid) | C₅H₁₁NO₂ | 117.15[7] | Lacks fluorine; non-quaternary α-carbon |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the most powerful tool for the complete structural elucidation of 3-fluoro-2-amino-2-methylbutanoic acid. The analysis requires a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the proton environment and connectivity through chemical shifts and spin-spin coupling.
-
Cα-CH₃ (alpha-methyl): This group is attached to a quaternary carbon and will appear as a singlet, predicted to be in the range of δ 1.3-1.6 ppm.
-
Cβ-H (beta-methine): This proton is directly attached to the carbon bearing the fluorine atom. Its signal will be significantly affected. It is expected to be a complex multiplet due to coupling with the adjacent methyl protons and the fluorine atom. The strong deshielding effect of fluorine will shift this signal downfield to approximately δ 4.5-5.0 ppm. The multiplicity will be a doublet of quartets (dq) due to coupling to the geminal fluorine (²JHF ≈ 45-50 Hz) and the three protons of the Cγ-methyl group (³JHH ≈ 7 Hz).
-
Cγ-CH₃ (gamma-methyl): These protons are adjacent to the fluorinated carbon. They will appear as a doublet of doublets (dd) due to coupling to the Cβ-H (³JHH ≈ 7 Hz) and the fluorine atom (³JHF ≈ 20-25 Hz). The signal is expected around δ 1.2-1.5 ppm.
-
-NH₂ and -COOH protons: These signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and pH. In D₂O, they will exchange with deuterium and disappear, which is a key diagnostic test.[8]
Comparison:
-
vs. Isovaline: Isovaline lacks the Cβ-H and Cγ-CH₃ groups. Instead, it shows a triplet for its terminal methyl group and a quartet for the adjacent methylene group, both at much higher field (further upfield) than the fluorinated counterparts in our target molecule.[9]
-
vs. L-Valine: The Cα-H in valine (around δ 3.6 ppm) is a doublet, coupled only to the Cβ-H.[8] The two methyl groups at Cγ are diastereotopic and appear as two distinct doublets, unlike the single, more complex Cγ-CH₃ signal predicted for our target.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on each unique carbon atom. The key feature will be the large C-F coupling constants.
-
Cα (alpha-carbon): A quaternary carbon, expected around δ 60-65 ppm. It will appear as a doublet due to coupling with the fluorine atom two bonds away (²JCF ≈ 15-25 Hz).
-
Cβ (beta-carbon): This is the carbon directly bonded to fluorine. It will be significantly shifted downfield to δ 88-95 ppm and will appear as a large doublet due to the direct one-bond coupling to fluorine (¹JCF ≈ 160-180 Hz).[10]
-
Cα-CH₃ (alpha-methyl): Expected around δ 20-25 ppm. This signal will be a doublet due to three-bond coupling to fluorine (³JCF ≈ 2-5 Hz).
-
Cγ (gamma-methyl): Expected around δ 15-20 ppm. This signal will also be a doublet due to two-bond coupling to fluorine (²JCF ≈ 20-30 Hz).
-
C=O (carboxyl carbon): Expected around δ 175-180 ppm. It may show a small three-bond coupling to fluorine (³JCF ≈ 1-4 Hz), appearing as a doublet or a broadened singlet.
Comparison:
-
vs. Isovaline/L-Valine: The non-fluorinated analogs will show all carbon signals as singlets (in a proton-decoupled spectrum) and at significantly different chemical shifts, particularly for the Cβ and Cγ positions, which are not subject to the strong electronic effects of fluorine.[11]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a direct and clean window into the fluorine environment.
-
A single fluorine environment is present. The signal is predicted to appear in the aliphatic fluorine region, likely between δ -180 to -220 ppm (referenced to CFCl₃).[3]
-
The signal will be a complex multiplet. In a proton-coupled ¹⁹F spectrum, it will be split by the geminal Cβ-H (a large doublet splitting, ²JHF ≈ 45-50 Hz) and further split by the three protons of the Cγ-methyl group (a quartet splitting, ³JHF ≈ 20-25 Hz).
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-fluoro-2-amino-2-methylbutanoic acid.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). D₂O is often preferred for amino acids to observe the exchange of labile protons.
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: spectral width of 200-240 ppm, 1024 or more scans (due to low ¹³C natural abundance), relaxation delay of 2 seconds.[10]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Typical parameters: spectral width of ~250 ppm centered around the expected aliphatic fluorine region, 64-128 scans. Also, acquire a proton-coupled spectrum to observe H-F couplings.
-
2D NMR (Optional but Recommended): Acquire a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons, and a ¹H-¹H COSY experiment to confirm proton-proton couplings.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the spectra to the internal standard (e.g., DSS at 0.00 ppm for ¹H NMR).
-
Integrate the signals in the ¹H NMR spectrum and measure chemical shifts and coupling constants for all spectra.
-
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Vibrational Analysis
The spectrum will be dominated by absorptions characteristic of an amino acid, with the addition of the C-F stretch.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[12]
-
N-H Stretch (Amine): Medium intensity bands appearing around 3000-3300 cm⁻¹, which will overlap with the broad O-H stretch.
-
C-H Stretch (Alkyl): Sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[13]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
N-H Bend (Amine): A medium band around 1580-1650 cm⁻¹.
-
C-F Stretch: A strong, characteristic band in the fingerprint region, typically from 1000-1200 cm⁻¹. This peak's presence is a key indicator of successful fluorination.
Comparison:
-
vs. Isovaline/L-Valine: The IR spectra of the non-fluorinated analogs will be very similar, containing all the characteristic amino acid bands. The primary and most reliable difference will be the absence of the strong C-F stretching absorption in the 1000-1200 cm⁻¹ region.[14][15]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound.
Predicted Fragmentation Pattern (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids.
-
Molecular Ion: In positive ion mode, the most prominent ion will be the protonated molecule, [M+H]⁺, at m/z 136.07. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at m/z 134.06.
-
Key Fragments: A characteristic fragmentation pathway for amino acids is the loss of the carboxyl group as CO₂ and H₂O. A prominent fragment would be expected from the loss of formic acid (HCOOH, 46 Da), leading to an ion at m/z 89.04 [M+H - HCOOH]⁺. Another common loss is water from the protonated molecule, giving an ion at m/z 118.06 [M+H - H₂O]⁺.
Comparison:
-
vs. Isovaline/L-Valine: The [M+H]⁺ ion for the non-fluorinated analogs will be observed at m/z 118.09.[6][7] Their fragmentation patterns will be different due to the absence of fluorine. For example, they will not exhibit any fragments corresponding to a loss of HF.
Experimental Protocol for High-Resolution MS (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid (for positive ion mode).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition corresponding to the measured mass. A measured mass within 5 ppm of the theoretical mass (136.0714 for C₅H₁₁FNO₂⁺) provides strong evidence for the compound's identity.
Caption: High-resolution mass spectrometry workflow.
Summary and Conclusion
The successful characterization of 3-fluoro-2-amino-2-methylbutanoic acid relies on the synergistic use of NMR, IR, and MS.
| Technique | Predicted Key Feature for 3-fluoro-2-amino-2-methylbutanoic acid | Differentiating Feature vs. Non-Fluorinated Analogs |
| ¹H NMR | Doublet of quartets for Cβ-H at δ 4.5-5.0 ppm with large ²JHF coupling (~50 Hz). | Presence of H-F couplings and significant downfield shift of protons near fluorine. |
| ¹³C NMR | Large doublet for Cβ at δ 88-95 ppm with ¹JCF coupling (~170 Hz). All other carbons show C-F coupling. | Presence of C-F couplings. Absence would confirm lack of fluorine. |
| ¹⁹F NMR | Single multiplet in the aliphatic region (~δ -200 ppm) coupled to Cβ-H and Cγ-CH₃. | Signal is unique to the fluorinated compound. |
| IR | Strong C-F stretch absorption band at 1000-1200 cm⁻¹. | Absence of the C-F stretch band. |
| HRMS | Accurate mass of [M+H]⁺ at m/z 136.0714. | Molecular weight difference of ~18 Da (F vs. H). |
By employing this comprehensive spectroscopic toolkit and understanding the predictable influences of its unique structural features, researchers can unambiguously confirm the identity and purity of 3-fluoro-2-amino-2-methylbutanoic acid. This rigorous characterization is the foundational step for its application in the development of novel peptides, probes, and pharmaceuticals.
References
- Di Magno, S. G., & Bhaumik, J. (2023). ¹⁹F NMR for the study of proteins. eMagRes, 12(1-2), 1-14. (URL not available)
- Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed ¹⁹F NMR for Screening and Analyzing Protein-Ligand Interactions. Journal of Medicinal Chemistry, 59(10), 4443–4460. (URL not available)
-
Wuest, M., & Wuest, F. (2011). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[¹⁸F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[¹⁸F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Pharmaceuticals, 4(12), 1578-1597. [Link][16]
-
ACS Publications. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry. [Link][17]
-
Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. [Link][18]
-
University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link][19]
-
Krishnan, V. V., et al. (2023). Targeted ¹⁹F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry, 266, 110084. [Link][20]
-
Otomatsu, T., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. [Link][11]
-
Wzorek, A., et al. (2025). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Ukrainian Chemistry Journal, 91(8), 36-64. [Link][2]
-
PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link][21]
-
PubChem. (n.d.). 3-Fluoro-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link][22]
-
Iuga, A., et al. (2008). Solid state ¹⁹F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance, 191(2), 203-214. [Link][23]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][3]
-
PubChem. (n.d.). 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link][24]
-
KOPS. (n.d.). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link][5]
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PubChem. (n.d.). 3-Amino-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link][25]
-
ChemBK. (2025). 2-Amino-3-methylbutanoic acid. Retrieved from [Link][26]
-
NIST/TRC Web Thermo Tables (WTT). (n.d.). L-2-amino-3-methylbutanoic acid. National Institute of Standards and Technology. Retrieved from [Link][27]
-
National Center for Biotechnology Information. (2010). (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link][28]
-
Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][12]
-
Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link][13]
-
MIT DSpace. (2007). Synthesis of 3-amino-2-alkenoate. Massachusetts Institute of Technology. Retrieved from [Link][29]
-
Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids. Office of Scientific and Technical Information. Retrieved from [Link][30]
-
ResearchGate. (2020). ¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3 carbonitrile 4b. Retrieved from [Link][31]
-
SpectraBase. (n.d.). Butanoic acid, 3-amino-2-methyl-. Retrieved from [Link][32]
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NIST. (n.d.). (Dl)-2-amino-2-methyl-butanoic acid. In NIST Chemistry WebBook. Retrieved from [Link][6]
-
Chegg.com. (2022). Solved 3. Here is the ¹H-NMR spectra for the amino acid valine, 2-amino-3-methylbutanoic acid, C5H11NO2. Retrieved from [Link][8]
-
ResearchGate. (n.d.). ¹³C NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile 4b. Retrieved from [Link][33]
-
NIST. (n.d.). α-Aminoisobutanoic acid. In NIST Chemistry WebBook. Retrieved from [Link][14]
-
ResearchGate. (n.d.). FTIR spectrum of the ultimate product (3-methylbutanoic acid). Retrieved from [Link][15]
-
NIST. (n.d.). Valine. In NIST Chemistry WebBook. Retrieved from [Link][7]
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Conformational Analysis of Peptides Containing 3-Fluoroisovaline
This guide provides an in-depth technical analysis of 3-fluoroisovaline (3-F-Iva) , a strategic building block for peptide drug discovery. It compares this fluorinated amino acid against its non-fluorinated parent (Isovaline) and the industry-standard helix inducer (
A Comparative Guide for Structural Stabilization
Executive Summary
In the design of proteolytically stable and conformationally restricted peptides,
3-Fluoroisovaline (3-F-Iva) bridges this gap. By introducing a fluorine atom at the
Part 1: The Fluorine Effect – Mechanistic Insight
To understand why 3-F-Iva outperforms Isovaline in stabilizing secondary structures, one must look beyond steric bulk to stereoelectronic effects.
The Gauche Effect
In 3-fluoroisovaline, the fluorine atom is located on the ethyl side chain (position 3). Unlike hydrocarbon chains that prefer anti conformations to minimize steric clash, the C–F bond and the C–N bond (or C–C=O) often adopt a gauche relationship.
-
Mechanism: This is driven by
hyperconjugation and electrostatic interactions.[1] -
Result: The ethyl side chain is "locked" into a specific rotamer (
angle). This pre-organization reduces the conformational entropy of the unfolded state ( ), making the free energy of folding ( ) more favorable.
Diagram 1: Stereoelectronic Locking Mechanism
The following diagram illustrates how the fluorine atom restricts the rotational freedom of the Isovaline side chain, promoting a folded helix.
Caption: Comparison of side-chain entropy. 3-F-Iva restricts rotamer population via the gauche effect, lowering the entropic cost of helix formation.
Part 2: Comparative Performance
The following table synthesizes experimental trends observed in peptaibol analogs and model peptides containing these residues.
Table 1: Structural & Physical Comparison
| Feature | Isovaline (Iva ) | 3-Fluoroisovaline (3-F-Iva ) | |
| Side Chain | Methyl / Methyl | Methyl / Ethyl | Methyl / Fluoroethyl |
| Chirality | Achiral | Chiral ( | Chiral ( |
| Helix Propensity | Very High ( | High | Very High (Approaches Aib) |
| Screw Sense | Racemic (Context dependent) | Strongly Biased | Strongly Biased |
| Proteolytic Stability | Excellent | Excellent | Superior (Electronic shielding) |
| Lipophilicity | Moderate | High | Tunable (F reduces lipophilicity vs H) |
Key Takeaway
3-F-Iva is the superior choice when you require the helical rigidity of Aib but need to enforce a specific helical screw sense (right-handed vs. left-handed) or modulate metabolic stability via fluorine substitution.
Part 3: Experimental Protocols
To validate the conformational impact of 3-F-Iva, we utilize a self-validating workflow combining Solid Phase Peptide Synthesis (SPPS) with CD and NMR analysis.
Synthesis Protocol (SPPS)
Incorporating sterically hindered amino acids like 3-F-Iva requires optimized coupling conditions.
-
Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).
-
Coupling Reagents: HATU or COMU are mandatory. Standard HBTU/DIC is often insufficient.
-
Procedure:
-
Swelling: DMF (30 min).
-
Deprotection: 20% Piperidine/DMF (
min).[2] Note: Monitor UV for complete Fmoc removal. -
Coupling:
-
3-F-Iva (4 eq)
-
HATU (3.8 eq)
-
HOAt (4 eq) - Critical additive for hindered amines.
-
DIEA (8 eq)
-
Time: Double coupling (
hours) at 50°C (microwave assisted is preferred).
-
-
Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).
-
Analysis Workflow (CD & NMR)
This protocol validates secondary structure.
Circular Dichroism (CD)[3][4]
-
Solvent: TFE (Trifluoroethanol) promotes helicity; MeOH is standard.
-
Concentration: 50–100
M. -
Signatures:
- -Helix: Negative band ~205 nm, weak shoulder ~220 nm.
- -Helix: Double minima at 208 nm and 222 nm.
-
Ratio: Calculate
. A ratio > 1.0 indicates -helix; < 0.8 indicates -helix.
NMR Spectroscopy (
H)
-
Solvent: CDCl
or DMSO-d . -
Temperature Coefficients (
):-
Measure NH chemical shift from 298K to 323K.
-
Result: Values < 3 ppb/K indicate solvent-shielded (intramolecularly H-bonded) amide protons, confirming stable helix formation.
-
Diagram 2: Experimental Validation Workflow
Caption: Workflow for synthesizing and validating 3-F-Iva peptides. Multi-modal analysis ensures robust structural assignment.
Part 4: Data Interpretation
When analyzing your data, look for the following trends which confirm the "Fluorine Effect."
Table 2: Expected Experimental Outcomes
| Parameter | 3-F-Iva Peptide | Iva Peptide | Interpretation |
| CD Molar Ellipticity ( | High (Negative) | Moderate (Negative) | 3-F-Iva induces a higher population of folded states. |
| NMR | Low (< 2.5 ppb/K) | Medium (< 4.5 ppb/K) | 3-F-Iva H-bonds are more stable/shielded from solvent. |
| NOE Connectivity | Strong | Weak/Medium | Strong sequential NH correlations indicate a rigid helical backbone. |
| Solubility | High | Moderate | Fluorine often disrupts aggregation while maintaining lipophilicity. |
Expert Insight: The "Chiral Switch"
Unlike Aib, which forms left- and right-handed helices with equal probability (racemic mixture in absence of chiral influence), (S)-3-F-Iva will strongly induce a Right-Handed Helix , while (R)-3-F-Iva will induce a Left-Handed Helix . This allows you to "dial in" the screw sense to match your biological target (e.g., GLP-1 receptor or specific ion channels).
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Toniolo, C., et al. (2001). Structure and conformational properties of Aib-containing peptides. Biopolymers.[5][6][7][8] Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Link
-
Jackel, C., & Koksch, B. (2005). Fluorine in peptide design and protein engineering.[9] European Journal of Organic Chemistry. Link
-
Formaggio, F., et al. (1995). Isovaline-containing peptides: A crystallographic and solution study. Journal of Peptide Science. Link
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cα-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 6. Thermodynamic stability of beta-peptide helices and the role of cyclic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The Influenza Fusion Peptide Adopts a Flexible Flat V Conformation in Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
Safety Operating Guide
Isovaline, 3-fluoro-, (R*,S*)- (9CI) proper disposal procedures
[1]
Executive Summary & Immediate Classification
Isovaline, 3-fluoro-, (R,S)-** (CAS: Variable depending on specific enantiomer/salt, generically treated as fluorinated amino acid) is a non-canonical amino acid often used in peptide synthesis and medicinal chemistry.[1]
For disposal purposes, this compound and its mixtures are classified as Halogenated Organic Waste .[1]
Critical Directive: Unlike standard amino acids (e.g., Alanine, Valine), the presence of the fluorine atom on the C3 position fundamentally alters the disposal pathway. You MUST NOT dispose of this down the drain or in standard "Non-Halogenated" solvent streams.
Quick Reference Data
| Parameter | Specification |
| Waste Class | Halogenated Organic (Solid or Liquid) |
| Primary Hazard | Irritant (Skin/Eye); Thermal decomposition releases Hydrogen Fluoride (HF) |
| RCRA Status | Not P- or U-listed specifically; Regulated by characteristic (Halogenated) |
| Incompatible With | Strong oxidizers, Strong acids (potential HF evolution) |
| Disposal Method | High-temperature incineration with HF scrubbing |
Technical Justification (The "Why")
As scientists, we adhere to protocols not just for compliance, but for causality.[1] Understanding the chemical fate of 3-fluoroisovaline ensures you prioritize segregation.
-
The Fluorine Bond (C-F): The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temperature incineration or biological waste treatment will not destroy this bond effectively.[1]
-
Thermal Decomposition & HF: When subjected to high-temperature incineration (>850°C), the C-F bond cleaves.[1] In the presence of hydrogen sources (hydrocarbons), this generates Hydrogen Fluoride (HF) gas.
-
Downstream Impact: If you place this in a "Non-Halogenated" bin, the waste may be sent to a fuel-blending facility or a standard kiln lacking acid gas scrubbers.[1] The released HF can corrode the incinerator's firebrick and stack, and release toxic fluoride into the environment.
-
Result: Your facility could be fined for "rogue halogen" content in waste streams.[1]
-
Disposal Decision Matrix
The following logic flow dictates the handling of 3-fluoroisovaline based on its physical state and mixture composition.
Figure 1: Decision matrix for segregating fluorinated amino acid waste streams. Note that even aqueous streams should be captured if the concentration of fluorinated compound is significant (>0.1%).
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable to: Expired stocks, spilled powder, lyophilized reaction products.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty amber glass jar.[1] Avoid metal containers due to potential corrosion if moisture is present.[1]
-
Primary Containment: Place the vial/container of 3-fluoroisovaline inside a clear plastic zip-top bag (secondary containment).
-
Labeling:
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.
Protocol B: Liquid Waste (HPLC & Synthesis)
Applicable to: Reaction mixtures, HPLC effluent, mother liquors.[1]
The Golden Rule: If 3-fluoroisovaline is present in the solution, the entire container is now Halogenated Waste , regardless of the solvent (e.g., even if dissolved in Methanol).
-
Segregation: Do not pour into the "Non-Halogenated Solvents" carboy. Use the carboy marked "Halogenated Waste" (usually red tag or specific color code).
-
Compatibility Check:
-
Ensure the waste stream is not highly acidic (pH < 2). If acidic, neutralize to pH 5-9 before adding to the halogenated drum to prevent potential HF evolution or reaction with other wastes.[1]
-
-
Documentation:
-
Log the volume added.
-
In the constituent list, explicitly write: "Methanol (90%), Water (9%), 3-fluoroisovaline (1%)".[1]
-
Note: Even trace amounts dictate the incineration path.
-
Protocol C: Contaminated Debris
Applicable to: Weigh boats, pipette tips, gloves, syringes.[1]
-
Gross Contamination: If a weigh boat has visible powder, treat it as Solid Waste (Protocol A).[1]
-
Trace Contamination: Gloves and paper towels with minor contact can generally go into "Solid Hazardous Debris" (often a yellow bag/bin in labs).[1]
-
Sharps: Needles used to inject this compound must go into a rigid sharps container. Label the container "Chemically Contaminated" when full.
Emergency Response: Spills
In the event of a powder spill of (R,S)-3-fluoroisovaline:
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If the powder is fine and airborne, use an N95 or P100 respirator.[1]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Cleanup:
-
Disposal: All cleanup materials (towels, gloves) go into the Solid Hazardous Waste bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261). [Link]
-
Tsang, W., & Burgess, D. (1995).[1] The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee. [Link]
-
PubChem. (n.d.).[1] Compound Summary: Fluorinated Amino Acids (General Structure/Properties). National Library of Medicine.[1] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
